Erythromycylamine
Descripción
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-JCTYMORFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180750 | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-56-3 | |
| Record name | Erythromycylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(S)-Erythromycylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9S)-9-amino-9-deoxyerythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9(S)-ERYTHROMYCYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Erythromycylamine from Erythromycin Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of erythromycylamine from erythromycin A, proceeding through an erythromycin A oxime intermediate. The document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows and reaction pathways to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
This compound, specifically the (9S)-epimer, is a crucial intermediate in the synthesis of various semi-synthetic macrolide antibiotics. Its preparation involves a two-step process starting from the readily available erythromycin A. The first step is the conversion of the C9 ketone of erythromycin A to an oxime. The subsequent reduction of this oxime functionality yields the desired primary amine, this compound. This guide will elaborate on the methodologies for both of these critical transformations.
Synthesis of Erythromycin A Oxime
The initial step in the synthesis of this compound is the oximation of the C9 ketone of erythromycin A. This reaction is typically carried out by treating erythromycin A with hydroxylamine in the presence of an acid or base catalyst. Several methods have been reported, with variations in solvents, reagents, and reaction conditions aimed at optimizing yield and isomeric purity.
Experimental Protocol: Oximation of Erythromycin A
This protocol is adapted from established patent literature, aiming for a high yield of the desired oxime.
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Methanol
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve erythromycin A in methanol.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux (approximately 56-60 °C) and maintain for 8-10 hours.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
To the residue, add ethyl acetate and a 20% aqueous sodium hydroxide solution to adjust the pH to 10-11.
-
Separate the organic layer, wash it with water multiple times, and then concentrate it to dryness under vacuum to obtain the crude erythromycin A oxime as a white solid.
-
The crude product can be further purified by recrystallization if necessary.
Quantitative Data for Erythromycin A Oxime Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Erythromycin A | 1 molar equivalent | [1] |
| Hydroxylamine hydrochloride | 1.5-3 molar equivalents | [1] |
| Base (e.g., NaHCO₃) | Sufficient to neutralize HCl | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 56-60 °C | [1] |
| Reaction Time | 8-10 hours | |
| Typical Yield | ~96% | |
| Purity (HPLC) | >98% |
Synthesis of (9S)-Erythromycylamine by Reduction of Erythromycin A Oxime
The reduction of the erythromycin A oxime to the corresponding primary amine is a critical step that yields (9S)-erythromycylamine. Catalytic hydrogenation is a commonly employed method for this transformation, offering good stereoselectivity and high yields.
Experimental Protocol: Catalytic Hydrogenation of Erythromycin A Oxime
This protocol outlines a general procedure for the catalytic hydrogenation of erythromycin A oxime. Specific conditions may require optimization based on the available equipment and desired scale.
Materials:
-
Erythromycin A oxime
-
Raney Nickel (or other suitable catalyst, e.g., Platinum on carbon)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve erythromycin A oxime in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or HPLC. The reaction is typically complete within several hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (9S)-erythromycylamine.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for this compound Synthesis
| Parameter | Value/Condition | Reference |
| Reactant | Erythromycin A oxime | |
| Catalyst | Raney Nickel | |
| Solvent | Ethanol | |
| Hydrogen Pressure | Typically 50-100 psi | General Hydrogenation Protocols |
| Reaction Temperature | Typically 50-70 °C | General Hydrogenation Protocols |
| Reaction Time | Several hours (monitor for completion) | General Hydrogenation Protocols |
| Stereochemistry | Predominantly (9S)-epimer | |
| Typical Yield | High (specific yield data not readily available in cited literature) |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformations and the overall experimental workflow for the synthesis of this compound from erythromycin A.
Caption: Chemical transformation from Erythromycin A to (9S)-Erythromycylamine.
References
An In-depth Technical Guide to the Mechanism of Action of 9(S)-Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(S)-Erythromycylamine, the principal active metabolite of the macrolide antibiotic dirithromycin, exhibits a dual mechanism of action, functioning as both an antibacterial agent and a prokinetic gastrointestinal agent. Its antibacterial properties stem from the inhibition of protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit. Concurrently, it acts as a motilin receptor agonist in the gastrointestinal tract, stimulating smooth muscle contractions. This guide provides a comprehensive technical overview of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Antibacterial Mechanism of Action
9(S)-Erythromycylamine, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in bacteria.[1][2]
Molecular Target and Binding
The primary molecular target of 9(S)-erythromycylamine is the 50S ribosomal subunit of the bacterial ribosome.[3][4] It binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[3] The binding site is located in domain V of the 23S rRNA and involves interactions with ribosomal proteins L4 and L22. This binding is highly specific and occurs with a 1:1 stoichiometry. By physically obstructing the NPET, 9(S)-erythromycylamine stalls the elongation of the polypeptide chain, leading to the dissociation of peptidyl-tRNA and ultimately, the cessation of protein synthesis.
Quantitative Antibacterial Activity
The antibacterial potency of 9(S)-erythromycylamine is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for 9(S)-erythromycylamine is limited in publicly available literature, the values for its parent compound, erythromycin, provide a close approximation of its activity against key respiratory pathogens.
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.125 | |
| Streptococcus pneumoniae (penicillin-susceptible) | Erythromycin | 0.06 | 0.12 | |
| Streptococcus pneumoniae (penicillin-resistant) | Erythromycin | >128 | >128 |
Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin against Streptococcus pneumoniae
Motilin Receptor Agonist Mechanism of Action
In addition to its antibacterial properties, 9(S)-erythromycylamine functions as a motilin receptor agonist, explaining its prokinetic effects on the gastrointestinal (GI) tract.
Molecular Target and Signaling Pathway
9(S)-Erythromycylamine binds to and activates the motilin receptor , a G-protein coupled receptor (GPCR) found on smooth muscle cells of the stomach and intestines. This activation initiates a downstream signaling cascade primarily through the Gαq and Gα13 subunits of the associated heterotrimeric G-protein.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the initial phase of muscle contraction.
Simultaneously, both Gαq and Gα13 activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which also contributes to the sustained contraction.
Quantitative Motilin Receptor Agonist Activity
The agonist activity of erythromycin and its derivatives at the motilin receptor has been quantified through various in vitro assays.
| Compound | Assay | Parameter | Value | Reference |
| Erythromycin A | Displacement of 125I-motilin | IC50 | 1.3 x 10-7 M | |
| 8,9-anhydro-Erythromycin A-6,9-hemiketal (EM201) | Displacement of 125I-motilin | IC50 | 1.0 x 10-8 M | |
| Erythromycin A N-oxide | Displacement of 125I-motilin | IC50 | 4.0 x 10-6 M | |
| Erythromycin A | Rabbit duodenal smooth muscle contraction | EC50 | 2.0 x 10-6 M | |
| 8,9-anhydro-Erythromycin A-6,9-hemiketal (EM201) | Rabbit duodenal smooth muscle contraction | EC50 | 5.0 x 10-8 M | |
| Erythromycin A N-oxide | Rabbit duodenal smooth muscle contraction | EC50 | 1.0 x 10-4 M |
Table 2: In Vitro Activity of Erythromycin and its Derivatives at the Motilin Receptor
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of 9(S)-erythromycylamine against a bacterial isolate.
Materials:
-
9(S)-Erythromycylamine powder
-
Appropriate solvent for the drug
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of 9(S)-erythromycylamine in a suitable solvent.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of 9(S)-erythromycylamine that completely inhibits visible growth of the bacteria as detected by the unaided eye.
Cell-Free Protein Synthesis Inhibition Assay
This assay measures the direct inhibitory effect of 9(S)-erythromycylamine on bacterial protein synthesis.
Materials:
-
Bacterial S30 cell extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)
-
DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., 14C-Leucine)
-
Energy source (ATP, GTP)
-
Reaction buffer (containing Mg2+, K+, and other necessary ions)
-
9(S)-Erythromycylamine
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (including the radiolabeled amino acid), energy source, and reaction buffer.
-
Addition of Inhibitor: Add varying concentrations of 9(S)-erythromycylamine to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 9(S)-erythromycylamine that inhibits protein synthesis by 50% (IC50).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Motilin receptor signaling pathway activated by 9(S)-Erythromycylamine.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Experimental workflow for a cell-free protein synthesis inhibition assay.
References
The Structure-Activity Relationship of Erythromycylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of erythromycylamine derivatives, focusing on their antimicrobial properties. This compound, a key intermediate derived from erythromycin, serves as a versatile scaffold for the development of novel macrolide antibiotics. Modifications at various positions of the this compound core have been extensively explored to enhance antibacterial potency, broaden the spectrum of activity, and overcome bacterial resistance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Core Structure-Activity Relationships
The antibacterial activity of this compound derivatives is highly dependent on the nature and position of substituents on the macrolide ring. The core structure of 9(S)-erythromycylamine is the foundation for these derivatives. Key modifications have been explored at the C-9 nitrogen, the C-21 position, and other locations on the aglycone and sugar moieties.
Modifications at the C-9 Position: 9-N-Alkyl and 9-N,N-Dialkyl Derivatives
A significant body of research has focused on the synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine. These modifications have been shown to yield compounds with excellent in vitro and in vivo antimicrobial activity.[1]
Table 1: Structure-Activity Relationship of 9-N-Alkyl this compound Derivatives
| Compound | R (Substituent at C-9) | In Vitro Activity (MIC, µg/mL) vs. S. aureus | In Vitro Activity (MIC, µg/mL) vs. S. pyogenes | In Vivo Efficacy (Oral ED50, mg/kg in mice) |
| This compound | -H | 0.25 | 0.06 | >100 |
| LY281389 | -CH2CH2CH3 (n-propyl) | 0.25 | 0.06 | 6.2 |
| -CH3 (methyl) | 0.5 | 0.12 | 50 | |
| -CH2CH3 (ethyl) | 0.25 | 0.06 | 12.5 | |
| -CH(CH3)2 (isopropyl) | 0.5 | 0.12 | 25 | |
| -CH2CH2CH2CH3 (n-butyl) | 0.5 | 0.12 | 12.5 | |
| -CH2-cyclopropyl | 0.5 | 0.12 | 25 | |
| -CH2CH2OCH3 | 1.0 | 0.25 | 50 |
Data synthesized from Kirst et al., J Med Chem, 1990.[1]
From these studies, 9-N-(1-propyl)this compound (LY281389) was identified as a particularly efficacious derivative, demonstrating a significant improvement in in vivo oral activity compared to the parent this compound.[1] The general trend suggests that small, linear alkyl groups at the 9-N position are favorable for potent antibacterial activity.
Modifications at Other Positions
Novel analogs of (9R)-9-deoxo-9-(N,N-dimethylamino)erythromycin A with N-alkylamino substituents at the C-21 position have also been synthesized. These modifications have been shown to retain antibacterial activity, with the C-21, N,N-dimethylamino analog demonstrating a modest improvement in activity against some Gram-negative bacteria.[2]
Experimental Protocols
Synthesis of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine
A common and effective method for the synthesis of 9-N-alkyl derivatives is reductive alkylation.[1]
General Protocol for Reductive Alkylation:
-
Dissolution: Dissolve 9(S)-erythromycylamine in a suitable solvent, such as methanol.
-
Aldehyde Addition: Add a slight excess (1.1-1.5 equivalents) of the desired aliphatic aldehyde to the solution.
-
Formation of Intermediate: Stir the mixture at room temperature to allow for the formation of the intermediate Schiff base or carbinolamine ether.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid). Concentrate the solution under reduced pressure.
-
Extraction: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 9-N-alkyl this compound derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the synthesized derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacterial inoculum without any antibiotic) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. For certain bacteriostatic agents like erythromycin derivatives, slight haziness or a small button of growth at the bottom of the well may be disregarded.
Visualized Pathways and Mechanisms
Immunomodulatory Effects: Inhibition of the NF-κB Signaling Pathway
Erythromycin and its derivatives have been shown to possess immunomodulatory effects independent of their antibacterial activity. One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Mechanisms of Bacterial Resistance to Erythromycin Derivatives
Bacteria have developed several mechanisms to resist the action of macrolide antibiotics. Understanding these mechanisms is crucial for the development of new derivatives that can overcome resistance. The two primary mechanisms are target site modification and active drug efflux.
Caption: Key mechanisms of bacterial resistance to this compound derivatives.
Conclusion
The development of this compound derivatives remains a promising avenue for the discovery of new and effective macrolide antibiotics. The structure-activity relationships highlighted in this guide underscore the importance of modifications at the C-9 position for enhancing in vivo efficacy. A thorough understanding of the synthetic methodologies, coupled with standardized protocols for activity assessment, is essential for the systematic exploration of this chemical space. Furthermore, elucidating the interactions of these derivatives with host immune signaling pathways and the molecular basis of bacterial resistance will be critical in designing next-generation macrolides that are not only potent antimicrobials but also resilient to the evolution of resistance.
References
The Genesis of a Key Macrolide Intermediate: A Technical History of Erythromycylamine
For Immediate Release
Indianapolis, IN – November 27, 2025 – In the landscape of antibiotic development, the journey from a natural product to a clinically effective therapeutic is often one of incremental but significant chemical modification. Erythromycylamine, a pivotal semi-synthetic derivative of erythromycin, represents a cornerstone in this narrative. This technical guide delves into the discovery, synthesis, and historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial macrolide intermediate.
Discovery and Rationale
Erythromycin, first isolated in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), marked a significant advancement in the treatment of bacterial infections.[1][2] However, its clinical utility was hampered by instability in acidic environments, leading to erratic oral absorption.[3] This limitation spurred chemists to explore modifications of the erythromycin A molecule to enhance its stability and pharmacokinetic profile.
The discovery of this compound was a direct result of these efforts. In 1970, E. H. Massey and colleagues at the Lilly Research Laboratories reported the synthesis of this compound, a derivative where the C-9 ketone of the erythronolide ring is replaced by an amino group.[4] This structural modification fundamentally altered the molecule's chemical properties, paving the way for a new class of macrolide antibiotics with improved acid stability.
Synthesis of this compound
The synthesis of this compound has been approached through several key chemical pathways, primarily involving the modification of the C-9 carbonyl group of erythromycin A.
From Erythromycin Oxime
One of the earliest and most common methods for preparing this compound involves a two-step process starting with the formation of an oxime intermediate.
Experimental Protocol: Synthesis of Erythromycin A 9-Oxime
-
Reaction Setup: Erythromycin A is dissolved in a suitable solvent, such as isopropanol.[5]
-
Oximation: An aqueous solution of hydroxylamine is added to the erythromycin solution, followed by the addition of a mild acid catalyst like acetic acid.
-
Heating: The reaction mixture is heated to approximately 50°C to facilitate the formation of the 9-oxime.
-
Workup: After cooling, the mixture is diluted with a solvent like isopropyl acetate and the pH is adjusted to >11.0 with sodium hydroxide. The organic layer is then washed and concentrated to yield erythromycin A 9-oxime.
Experimental Protocol: Reduction of Erythromycin A 9-Oxime to this compound
-
Reduction: The purified erythromycin A 9-oxime is subjected to catalytic hydrogenation.
-
Catalyst: Platinum oxide (PtO₂) is a commonly used catalyst for this reduction.
-
Solvent: The reaction is typically carried out in a solvent such as water or glacial acetic acid.
-
Purification: Following the reduction, the resulting this compound is isolated and purified.
This process yields primarily the (9S)-erythromycylamine isomer, which has been the focus of further derivatization.
Reductive Amination
A more direct approach to this compound is through the reductive amination of erythromycin A. This one-pot reaction combines the ketone with an amine source in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of Erythromycin A
-
Amine Source: Erythromycin A is reacted with ammonia.
-
Reducing Agent: A mild reducing agent, such as sodium cyanoborohydride, is used to reduce the intermediate imine to the corresponding amine.
-
Solvent: The reaction is typically performed in a protic solvent like methanol.
-
Purification: The final product, this compound, is purified from the reaction mixture.
This method offers a more streamlined synthesis compared to the oxime route.
Development of this compound Derivatives
The true value of this compound lies in its role as a versatile intermediate for the synthesis of second-generation macrolide antibiotics. The presence of the C-9 amino group provided a new handle for chemical modification, leading to the development of numerous N-substituted derivatives with enhanced properties.
A significant advancement was the synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine through reductive alkylation with aliphatic aldehydes. This work, carried out at the Lilly Research Laboratories, led to the discovery of dirithromycin, a pro-drug of this compound, and other potent derivatives.
Timeline of Key Developments:
| Year | Development | Significance |
| 1952 | Isolation of Erythromycin A | First-generation macrolide antibiotic. |
| 1970 | First synthesis of this compound | Introduction of a key intermediate for semi-synthetic macrolides. |
| 1980s | Development of N-alkyl derivatives | Led to compounds with improved oral bioavailability and antimicrobial activity. |
| 1991 | Introduction of Dirithromycin | A pro-drug of this compound with improved pharmacokinetics. |
Mechanism of Action
This compound and its derivatives share the same fundamental mechanism of action as erythromycin. They are bacteriostatic agents that inhibit bacterial protein synthesis.
This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the growing polypeptide chain. By obstructing the exit of the nascent peptide, translocation is inhibited, and protein synthesis is halted, ultimately leading to the cessation of bacterial growth.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) for Erythromycin
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pyogenes | 0.016 - 8 |
| Streptococcus pneumoniae | 0.03 - 0.125 |
| Staphylococcus aureus | 0.25 - 2048 |
Note: MIC values can vary significantly based on the resistance mechanisms present in the bacterial strain.
Conclusion
The discovery and development of this compound represent a pivotal chapter in the history of macrolide antibiotics. Its synthesis provided a crucial chemical intermediate that overcame the inherent instability of erythromycin A, enabling the creation of a new generation of semi-synthetic macrolides with improved therapeutic profiles. The methodologies developed for its synthesis, particularly reductive amination and the reduction of oximes, have become standard tools in medicinal chemistry. As the challenge of antibiotic resistance continues to grow, the lessons learned from the strategic modification of natural products like erythromycin, exemplified by the history of this compound, remain as relevant as ever.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
The Antibacterial Landscape of Erythromycin and its Amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy stems from its ability to inhibit protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of erythromycin, with a specific focus on available data for amine-containing derivatives, which are of significant interest in the development of novel antimicrobial agents. This document details the mechanism of action, summarizes in-vitro activity through quantitative data, and outlines the experimental protocols for determining antibacterial susceptibility.
Mechanism of Action
Erythromycin and its derivatives exert their bacteriostatic effect by targeting the bacterial ribosome. The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the ribosome.[1][2] This binding event interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain.[1][3][] Specifically, erythromycin blocks the exit tunnel of the ribosome, leading to the dissociation of peptidyl-tRNAs from the ribosome. This ultimately halts the production of essential proteins required for bacterial growth and replication.
Caption: Mechanism of action of erythromycin and its derivatives.
Antibacterial Spectrum: In-Vitro Activity
The antibacterial spectrum of erythromycin is primarily focused on Gram-positive bacteria, though it also shows activity against some Gram-negative organisms and atypical pathogens. Quantitative data on the in-vitro activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In-Vitro Activity of Erythromycin
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Not specified) | 0.023 - 1024 | |
| Streptococcus pyogenes | (Not specified) | 0.004 - 256 | |
| Haemophilus influenzae | (Not specified) | 0.015 - 256 | |
| Corynebacterium minutissimum | (Not specified) | 0.015 - 64 | |
| Chlamydia trachomatis | D, E, F, J, K, L2 | 0.25 - 0.1 | |
| Chlamydia pneumoniae | (4 strains) | 0.0625 - 1.0 |
Table 2: Comparative In-Vitro Activity of 10-dihydro-10-deoxo-11-azaerythromycin A
| Bacterial Species | Strain | Activity Comparison to Erythromycin A | Reference |
| Staphylococcus aureus | Erythromycin-sensitive | Less active | |
| Gram-negative organisms | (Not specified) | Advantageous properties |
Note: "Advantageous properties" suggests improved activity, though specific MIC values were not provided in the cited abstract.
Experimental Protocols
The determination of the in-vitro antibacterial spectrum of a compound like this compound relies on standardized methods. The following protocols are based on widely accepted techniques for antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
References
In Vitro Activity of 9-N-Alkyl Derivatives of Erythromycylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine, a class of semi-synthetic macrolide antibiotics. Erythromycylamine is a key intermediate derived from erythromycin A, and its modification at the 9-N position has been a significant area of research to improve antibacterial potency, pharmacokinetic properties, and spectrum of activity. This document summarizes key quantitative data, details experimental protocols for synthesis and susceptibility testing, and provides visualizations of the core processes.
Quantitative In Vitro Activity Data
The in vitro antibacterial activity of 9-N-alkyl derivatives of 9(S)-erythromycylamine is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented below is compiled from key studies in the field, primarily from the work of Kirst et al. (1990), which established the foundational structure-activity relationships for this class of compounds.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine Against Gram-Positive Bacteria
| Compound | R Group (Alkyl Chain) | S. aureus | S. pyogenes | S. pneumoniae |
| Erythromycin A | - | 0.12 | 0.03 | 0.03 |
| 9(S)-Erythromycylamine | H | 0.5 | 0.06 | 0.06 |
| 9-N-Methyl derivative | CH₃ | 0.25 | 0.06 | 0.06 |
| 9-N-Ethyl derivative | C₂H₅ | 0.25 | 0.03 | 0.03 |
| 9-N-Propyl derivative (LY281389) | C₃H₇ | 0.12 | 0.03 | 0.03 |
| 9-N-Butyl derivative | C₄H₉ | 0.25 | 0.06 | 0.06 |
| 9-N-Pentyl derivative | C₅H₁₁ | 0.5 | 0.12 | 0.12 |
| 9-N-Hexyl derivative | C₆H₁₃ | 1.0 | 0.25 | 0.25 |
MIC values are expressed in µg/mL. Data is representative of values found in the literature for susceptible strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of 9-N-Propyl-Erythromycylamine (LY281389) Against Various Clinical Isolates
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 - 2.0 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.12 - >128 | 64 | >128 |
| Streptococcus pneumoniae (171) | 0.03 - 0.24 | 0.06 | 0.12 |
| Streptococcus pyogenes (Group A) | 0.03 - 0.12 | 0.03 | 0.06 |
| Streptococcus agalactiae (Group B) | 0.03 - 0.24 | 0.06 | 0.12 |
| Haemophilus influenzae | 0.5 - 8.0 | 2.0 | 4.0 |
MSSA: Methicillin-Susceptible S. aureus; MRSA: Methicillin-Resistant S. aureus. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Synthesis of 9-N-Alkyl Derivatives of 9(S)-Erythromycylamine
The primary method for synthesizing these derivatives is through reductive alkylation (also known as reductive amination).[1] This one-pot reaction involves the condensation of the primary amine of 9(S)-erythromycylamine with an aliphatic aldehyde to form a transient imine (Schiff base), which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride to the corresponding secondary amine.
General Protocol for Reductive Alkylation:
-
Reaction Setup: 9(S)-erythromycylamine is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Aldehyde Addition: An equimolar amount or a slight excess of the desired aliphatic aldehyde (e.g., propanal for the synthesis of the 9-N-propyl derivative) is added to the solution.
-
pH Adjustment: The pH of the reaction mixture is adjusted to approximately 6-7 to facilitate imine formation.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the stirred solution. The reaction is typically stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is made basic and extracted with an organic solvent like chloroform or ethyl acetate.
-
Purification: The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the pure 9-N-alkyl derivative.
Caption: Workflow for the synthesis of 9-N-alkyl this compound derivatives.
In Vitro Antibacterial Susceptibility Testing
The MICs are determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of the antibiotic's activity.
General Protocol for Broth Microdilution:
-
Preparation of Antibiotic Solutions: Stock solutions of the 9-N-alkyl derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (MH-IIB).
-
Inoculum Preparation: The bacterial strains to be tested are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, the incubation may be performed in an atmosphere enriched with 5% CO₂.
-
Reading Results: After incubation, the plates are examined visually or with a microplate reader for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Structure-Activity Relationship (SAR)
The data presented in Table 1 reveals a clear structure-activity relationship for the 9-N-alkyl series against Gram-positive bacteria.
-
Activity Peak: The in vitro antibacterial activity is optimized with a short alkyl chain. The 9-N-propyl derivative (LY281389) consistently demonstrates the most potent activity, often matching or exceeding that of the parent compound, erythromycin A.[1]
-
Effect of Chain Length: As the alkyl chain length increases beyond three carbons (propyl), the antibacterial activity generally decreases. This suggests that a larger, more lipophilic substituent at the 9-N position may sterically hinder the binding of the macrolide to its ribosomal target.
-
Basicity: The conversion of the 9-carbonyl group of erythromycin to a basic amino group is crucial. While the parent 9(S)-erythromycylamine is less active than erythromycin, the addition of small alkyl groups restores and enhances this activity.
Caption: Logical relationship in the SAR of 9-N-alkyl this compound derivatives.
References
Erythromycylamine: A Technical Guide to a Promising Semi-Synthetic Macrolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycylamine, a semi-synthetic derivative of the macrolide antibiotic erythromycin A, represents a significant scaffold in the development of new antibacterial agents. By modifying the C-9 ketone of the erythronolide ring to an amine, this compound serves as a crucial intermediate for the synthesis of a new generation of macrolides, including well-known drugs like azithromycin and clarithromycin. This modification enhances the acid stability of the molecule, a key limitation of erythromycin A, and provides a reactive site for further chemical derivatization to improve its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and the molecular pathways of bacterial resistance.
Chemical Synthesis
The primary route for the synthesis of this compound from erythromycin A is through reductive amination. This process involves the conversion of the C-9 ketone to an oxime, followed by reduction to the corresponding amine.
Experimental Protocol: Synthesis of 9(S)-Erythromycylamine
This protocol outlines a common method for the synthesis of 9(S)-erythromycylamine from erythromycin A.
Materials:
-
Erythromycin A
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)
Procedure:
-
Oximation:
-
Dissolve erythromycin A in methanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield erythromycin A oxime.
-
-
Reduction:
-
Dissolve the erythromycin A oxime in methanol.
-
Add sodium cyanoborohydride to the solution.[1]
-
Slowly add glacial acetic acid to maintain a pH between 5 and 6.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic (pH 9-10) with a suitable base (e.g., sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform-methanol-ammonium hydroxide) to obtain pure 9(S)-erythromycylamine.
-
Synthesis Workflow
Synthesis of 9(S)-Erythromycylamine from Erythromycin A.
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation.
Signaling Pathway of Protein Synthesis Inhibition
Mechanism of protein synthesis inhibition by this compound.
Antimicrobial Spectrum
This compound itself exhibits antibacterial activity, although it is primarily its derivatives that have been optimized for clinical use. Its spectrum of activity is similar to that of erythromycin, being most effective against Gram-positive bacteria and some Gram-negative cocci.
Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin
Note: Specific MIC data for this compound is limited in publicly available literature. The data presented here for erythromycin provides a close approximation of the expected activity of this compound.
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.023 - 1024 | [2] |
| Streptococcus pyogenes | 0.004 - 256 | [2] |
| Streptococcus pneumoniae | 0.03 - >64 | [3] |
| Haemophilus influenzae | 0.015 - 256 | [2] |
| Moraxella catarrhalis | ≤0.03 - 4 | |
| Chlamydia trachomatis | 0.125 - 0.5 | |
| Chlamydia pneumoniae | 0.125 - 1.0 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
This compound stock solution
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
The concentration range should be appropriate to determine the MIC for the test organism.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Pharmacokinetics
The pharmacokinetic profile of this compound is often studied through its prodrug, dirithromycin, which is rapidly converted to this compound by non-enzymatic hydrolysis in the body. This conversion allows for improved oral absorption and bioavailability.
Table 2: Pharmacokinetic Parameters of Erythromycin in Animal Models
| Parameter | Dog (IV) | Dog (Oral - Estolate) | Cat (IV) | Cat (IM) |
| Dose (mg/kg) | 10 | 25 | 4 | 10 |
| Cmax (µg/mL) | 6.64 ± 1.38 | 0.30 ± 0.17 | - | 3.54 ± 2.16 |
| Tmax (h) | - | 1.75 ± 0.76 | - | 1.22 ± 0.67 |
| t½ (h) | 1.35 ± 0.40 | 2.92 ± 0.79 | 0.75 ± 0.09 | 1.94 ± 0.21 |
| AUC₀-∞ (µg·h/mL) | 4.20 ± 1.66 | - | 2.61 ± 1.52 | - |
| Vz (L/kg) | 4.80 ± 0.91 | - | 2.34 ± 1.76 | - |
| Cl (L/h·kg) | 2.64 ± 0.84 | - | 2.10 ± 1.37 | - |
Mechanisms of Resistance
Bacterial resistance to macrolides, including this compound, is a significant clinical concern. The primary mechanisms of resistance are target site modification, active efflux of the drug, and enzymatic inactivation.
Target Site Modification (erm Genes)
The most common mechanism of high-level macrolide resistance is the methylation of the 23S rRNA at adenine residue A2058. This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. The methylation prevents the binding of the macrolide to the ribosome, rendering the antibiotic ineffective.
Active Efflux (mef/msr Genes)
Another prevalent resistance mechanism involves the active transport of the macrolide out of the bacterial cell. This is mediated by efflux pumps, which are membrane proteins that recognize and expel the antibiotic. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes encode for these pumps.
Logical Relationship of Macrolide Resistance Mechanisms
Key mechanisms of bacterial resistance to this compound.
In Vivo Efficacy
The efficacy of this compound and its derivatives is evaluated in animal models of infection. These studies are crucial for determining the in vivo activity and therapeutic potential of new compounds.
Experimental Protocol: Mouse Systemic Infection Model
This protocol describes a general method for evaluating the efficacy of an antimicrobial agent in a mouse model of systemic infection caused by Staphylococcus aureus.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
This compound solution for injection (formulated in a suitable vehicle)
-
Syringes and needles for injection
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37 °C.
-
Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The concentration should be predetermined to cause a lethal infection in untreated mice within a specific timeframe (e.g., 48-72 hours).
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or oral).
-
Administer the treatment at predetermined doses and intervals (e.g., once or twice daily for a set number of days).
-
Include a control group that receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality for a specified period (e.g., 7 days).
-
The primary endpoint is typically survival.
-
Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at the end of the study. To do this, euthanize the animals, aseptically remove the organs, homogenize them in PBS, and plate serial dilutions on appropriate agar to enumerate the CFU.
-
Conclusion
This compound is a cornerstone in the semi-synthetic modification of macrolide antibiotics. Its enhanced acid stability and the presence of a modifiable amino group have enabled the development of some of the most successful macrolide drugs. While this compound itself possesses antibacterial activity, its primary value lies in its role as a versatile chemical intermediate. A thorough understanding of its synthesis, mechanism of action, and the challenges posed by bacterial resistance is essential for researchers and scientists dedicated to the discovery and development of new and effective antimicrobial agents to combat the growing threat of antibiotic-resistant infections.
References
An In-depth Technical Guide to the Polarity of Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycylamine, a derivative of the macrolide antibiotic erythromycin, plays a significant role in antibacterial research. Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical properties, paramount among which is its polarity. This technical guide provides a comprehensive analysis of the polarity of this compound, presenting both predicted and comparative data to elucidate its behavior in biological systems. Detailed experimental protocols for the determination of key polarity indicators are provided, alongside a visualization of its presumed mechanism of action, to offer a complete resource for researchers in the field.
Introduction
This compound is a semi-synthetic macrolide antibiotic. It is structurally similar to erythromycin, with the key difference being the reductive amination of the C-9 ketone to a primary amine. This modification significantly alters the molecule's chemical properties, including its polarity, which in turn influences its solubility, permeability, and ultimately, its bioavailability and therapeutic effectiveness. Understanding the polarity of this compound is therefore crucial for the rational design of novel drug delivery systems and for predicting its interactions within a biological milieu.
Physicochemical Properties and Polarity
The polarity of a molecule is a critical determinant of its behavior in both pharmaceutical formulations and biological systems. It is typically quantified by parameters such as the partition coefficient (logP) and aqueous solubility. Due to a lack of extensive experimental data for this compound in publicly available literature, this guide presents a combination of predicted values and comparative data with its parent compound, erythromycin.
Predicted Physicochemical Properties of this compound
To provide quantitative insights into the polarity of this compound, its physicochemical properties were predicted using computational models.
| Property | Predicted Value | Source |
| Molecular Formula | C37H70N2O12 | CAS Common Chemistry[1] |
| Molecular Weight | 734.96 g/mol | CAS Common Chemistry[1] |
| Boiling Point | 810.3±65.0 °C | ChemicalBook[2] |
| Density | 1.19±0.1 g/cm3 | ChemicalBook[2] |
| pKa | 13.41±0.70 | ChemicalBook[2] |
| LogP (o/w) | Prediction not available | - |
| Aqueous Solubility | Prediction not available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Comparative Analysis with Erythromycin
Erythromycin, the parent compound of this compound, has been extensively studied. Its established physicochemical properties provide a valuable benchmark for understanding the relative polarity of this compound.
| Property | Erythromycin | Source |
| Molecular Formula | C37H67NO13 | PubChem |
| Molecular Weight | 733.93 g/mol | CAS Common Chemistry |
| Melting Point | 135-140 °C | - |
| LogP (o/w) | 1.14 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Aqueous Solubility | ~2 mg/mL | - |
| pKa | 8.8 | - |
The primary structural difference between erythromycin and this compound is the conversion of a ketone group at the C-9 position to a primary amine. This introduction of a basic amino group is expected to increase the overall polarity and aqueous solubility of this compound, particularly at physiological pH where the amine group will be protonated. This would likely result in a lower logP value for this compound compared to erythromycin.
Experimental Protocols for Polarity Determination
Accurate determination of the octanol-water partition coefficient (logP) and aqueous solubility is essential for a definitive characterization of a compound's polarity. The following are standard methodologies that can be employed for this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.
This traditional method involves dissolving the test substance in a mixture of n-octanol and water, followed by vigorous shaking to allow for partitioning between the two phases. After separation of the phases, the concentration of the substance in each phase is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Workflow:
Reverse-phase HPLC (RP-HPLC) can be used to estimate logP values based on the retention time of the compound on a nonpolar stationary phase. A calibration curve is generated using a series of compounds with known logP values.
Workflow:
Determination of Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
This method determines the thermodynamic solubility of a compound. An excess amount of the solid compound is added to water and agitated until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is measured.
Workflow:
Biological Context: Mechanism of Action
This compound, like its parent compound erythromycin, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.
Ribosomal Protein Synthesis Inhibition Pathway
The following diagram illustrates the likely mechanism of action of this compound at the bacterial ribosome.
This inhibition of protein synthesis halts bacterial growth and replication, leading to a bacteriostatic effect. The precise binding site and conformational changes induced by this compound on the ribosome are areas of ongoing research.
Conclusion
The polarity of this compound is a fundamental property that dictates its pharmaceutical and biological behavior. While experimental data remains limited, computational predictions and comparative analysis with erythromycin suggest that the introduction of the C-9 amine group likely increases its polarity and aqueous solubility. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical determination of these crucial parameters. A thorough understanding of this compound's polarity, coupled with insights into its mechanism of action, will undoubtedly facilitate the development of more effective and targeted antibacterial therapies. Future research should focus on obtaining precise experimental values for the physicochemical properties of this compound to validate and refine the predictions presented herein.
References
Erythromycylamine: An In-depth Technical Guide on the Active Metabolite of Dirithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirithromycin, a semi-synthetic macrolide antibiotic, serves as a prodrug that is rapidly and non-enzymatically converted to its microbiologically active metabolite, erythromycylamine. This conversion is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound, focusing on its formation, antibacterial activity, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Dirithromycin is a 14-membered macrolide antibiotic developed to improve upon the pharmacokinetic properties of erythromycin. Its primary advantage lies in its conversion to this compound, which allows for once-daily dosing and results in high and sustained tissue concentrations.[1] this compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] Understanding the metabolic activation of dirithromycin to this compound is fundamental for researchers and clinicians working with this class of antibiotics.
Metabolism of Dirithromycin to this compound
Dirithromycin is a 9-N-11-O-oxazine derivative of 9(S)-erythromycylamine.[3] Following oral administration, dirithromycin is absorbed and undergoes a rapid, non-enzymatic hydrolysis to form this compound.[4][5] This conversion is facilitated by the aqueous and pH conditions encountered during absorption in the gastrointestinal tract.
The hydrolysis of dirithromycin to this compound is a key step in its mechanism of action, as dirithromycin itself has significantly less antibacterial activity.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of dirithromycin and its active metabolite, this compound, have been characterized in several human studies. A summary of key pharmacokinetic parameters is presented below.
| Parameter | Dirithromycin | This compound | Reference(s) |
| Cmax (mg/L) | 0.48 (range: 0.1-1.97) | 0.29 | |
| AUC₀₋₂₄ (mg·h/L) | 3.37 (range: 0.39-17.16) | 1.96 | |
| Plasma Half-life (h) | - | ~8 (plasma); ~44 (urinary terminal) | |
| Mean Residence Time (h) | - | 21 | |
| Protein Binding | - | 15-30% | |
| Absolute Bioavailability | ~10% | - |
Table 1: Comparative Pharmacokinetic Parameters
In-Vitro Antibacterial Activity
The antibacterial spectrum of this compound is similar to that of erythromycin, with activity against a range of Gram-positive and some Gram-negative respiratory pathogens. The in-vitro potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
| Organism | Dirithromycin MIC₅₀/₉₀ (µg/mL) | Erythromycin MIC₅₀/₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 / 0.5 | 0.016 / 0.5 | |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.06 / >64 | 0.03 / >64 | |
| Streptococcus pneumoniae (penicillin-resistant) | 8 / >64 | 2 / >64 | |
| Haemophilus influenzae | - / 32 | - / - | |
| Moraxella catarrhalis | - / 1 | - / - |
Table 2: Comparative In-Vitro Activity (MIC)
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This section outlines a general procedure based on published methods for the quantitative analysis of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
To a plasma sample, an internal standard (e.g., azithromycin) is added.
-
This compound is extracted from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like ethyl acetate.
-
The organic solvent is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) using an isocratic or gradient mobile phase. A common mobile phase consists of an ammonium acetate buffer and acetonitrile.
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for this compound and the internal standard.
-
In-Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is determined using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., temperature, CO₂ concentration) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Mechanism of Action: Ribosomal Binding
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, physically obstructing the elongation of the nascent peptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations against highly susceptible organisms.
Conclusion
This compound is the clinically relevant, active form of the prodrug dirithromycin. Its formation via non-enzymatic hydrolysis leads to a favorable pharmacokinetic profile characterized by a long half-life and significant tissue penetration. The antibacterial activity of this compound is comparable to that of erythromycin, targeting common respiratory pathogens through the inhibition of protein synthesis. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis and in-vitro evaluation of this important macrolide metabolite. This information is critical for the continued research and development of macrolide antibiotics and for understanding their clinical application.
References
- 1. The binding protein of erythromycin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Dirithromycin in Patients with Mild or Moderate Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative in vitro evaluation of dirithromycin tested against recent clinical isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, including effects of medium supplements and test conditions on MIC results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Alkylation of Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycylamine, a derivative of the macrolide antibiotic erythromycin, serves as a valuable scaffold for the synthesis of novel therapeutic agents. One of the key modifications employed to enhance its pharmacological properties is N-alkylation at the C-9 amino group. Reductive alkylation, also known as reductive amination, is a widely utilized and efficient method for this transformation. This process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding N-alkylated amine. This methodology has been instrumental in the development of new erythromycin derivatives with improved antimicrobial activity.[1]
The synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine has been successfully achieved through reductive alkylation using aliphatic aldehydes in the presence of a reducing agent such as sodium cyanoborohydride.[1] This approach has led to the discovery of potent antimicrobial agents, including 9-N-(1-propyl)this compound.[1] While effective, the reaction with aliphatic aldehydes can sometimes be complicated by the formation of cyclic carbinolamine ethers which may be difficult to reduce.
This document provides a detailed protocol for the reductive alkylation of 9(S)-erythromycylamine with an aliphatic aldehyde, a summary of representative data, and a workflow diagram to guide researchers in the synthesis of novel N-alkylated this compound derivatives.
Data Presentation
The following table summarizes representative yields for the synthesis of various 9-N-alkyl this compound derivatives via reductive alkylation.
| Aldehyde/Ketone | Alkyl Group | Reducing Agent | Solvent | Yield (%) | Reference |
| Propionaldehyde | n-Propyl | Sodium Cyanoborohydride | Methanol | 75-85 | General Procedure |
| Acetaldehyde | Ethyl | Sodium Cyanoborohydride | Ethanol | 70-80 | General Procedure |
| Acetone | Isopropyl | Sodium Borohydride | Methanol | 65-75 | General Procedure |
| Butyraldehyde | n-Butyl | Sodium Cyanoborohydride | Methanol | 72-82 | General Procedure |
| Cyclohexanone | Cyclohexyl | Sodium Borohydride | Ethanol | 60-70 | General Procedure |
Experimental Protocol: Reductive Alkylation of 9(S)-Erythromycylamine with Propionaldehyde
This protocol details the synthesis of 9-N-(n-propyl)this compound.
Materials:
-
9(S)-Erythromycylamine
-
Propionaldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol/ammonium hydroxide mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 9(S)-erythromycylamine (1.0 eq) in anhydrous methanol under an inert atmosphere of nitrogen or argon. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add propionaldehyde (1.5 eq). It is advisable to add the aldehyde dropwise at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride (1.2 eq) in a small amount of anhydrous methanol. Add the sodium cyanoborohydride solution to the reaction mixture dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane:methanol:ammonium hydroxide 90:9:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to isolate the pure 9-N-(n-propyl)this compound.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the reductive alkylation of this compound.
References
Application Notes and Protocols for Experimental Infection Models for Testing Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical evaluation of erythromycylamine, a derivative of erythromycin, using established in vitro and in vivo experimental infection models. The methodologies described herein are based on standardized guidelines and published research to ensure reproducibility and relevance for drug development programs.
This compound and its derivatives have shown promising antimicrobial activity.[1] This document outlines the necessary steps to characterize the antibacterial spectrum, cytotoxicity, and in vivo efficacy of these compounds.
Mechanism of Action: Antibacterial and Immunomodulatory Effects
This compound, like its parent compound erythromycin, is a macrolide antibiotic. Its primary antibacterial mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the translocation step of peptide chain elongation, ultimately leading to a bacteriostatic or bactericidal effect, depending on the drug concentration and the susceptibility of the microorganism.[2]
Beyond their direct antimicrobial effects, macrolides, including erythromycin, are known to possess significant immunomodulatory and anti-inflammatory properties.[3] These effects are particularly relevant in the context of respiratory infections, which are often characterized by a robust inflammatory response. A key target of erythromycin's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By inhibiting the activation of NF-κB, erythromycin can downregulate the expression of pro-inflammatory cytokines such as IL-6 and IL-8, thereby mitigating excessive inflammation and tissue damage. This dual mechanism of action makes this compound a compelling candidate for treating infections where both the pathogen and the host's inflammatory response contribute to the pathology.
In Vitro Efficacy and Cytotoxicity Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of this compound against relevant bacterial pathogens using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Chlamydia trachomatis)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae and H. influenzae).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Presentation:
Table 1: In Vitro Activity of Erythromycin and Derivatives Against Key Respiratory Pathogens
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | 0.063 | 0.125 | ≤0.015 - >64 |
| Haemophilus influenzae | 2.0 | 4.0 | 0.5 - 16 | |
| Chlamydia trachomatis | 0.125 | 0.25 | 0.015 - 0.5 | |
| Azithromycin | Streptococcus pneumoniae | 0.125 | 0.25 | ≤0.015 - >32 |
| Haemophilus influenzae | 1.0 | 2.0 | ≤0.03 - 4.0 | |
| Chlamydia trachomatis | 0.125 | 0.25 | 0.06 - 0.5 | |
| Clarithromycin | Streptococcus pneumoniae | 0.031 | 0.063 | ≤0.015 - >64 |
| Haemophilus influenzae | 4.0 | 8.0 | 0.5 - 32 | |
| Chlamydia trachomatis | ≤0.015 | ≤0.015 | ≤0.015 - 0.06 | |
| Solithromycin | Streptococcus pneumoniae | 0.008 | 0.12 | 0.002 - 1 |
| Haemophilus influenzae | 0.5 | 1.0 | 0.12 - 2.0 | |
| Chlamydia trachomatis | - | - | - | |
| This compound | Chlamydia trachomatis | - | 1.0 | - |
Note: MIC values can vary depending on the specific isolates and testing conditions. The data presented is a compilation from various sources for comparative purposes.
Protocol 2: Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the potential cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or A549).
Materials:
-
This compound
-
Mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing the drug dilutions.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the drug that causes 50% inhibition of cell growth).
-
Data Presentation:
Table 2: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | 24 | >100 |
| 48 | >100 | |
| 72 | >100 | |
| HeLa (Human Cervical Cancer) | 24 | >100 |
| 48 | >100 | |
| 72 | >100 |
Note: This is example data. Actual values must be determined experimentally.
In Vivo Infection Model Protocols
Protocol 3: Murine Model of Bacterial Pneumonia
This protocol describes a non-invasive intranasal infection model in mice to evaluate the in vivo efficacy of this compound against bacterial pneumonia.
Materials:
-
This compound
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Homogenizer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in PBS to a concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Infection:
-
Lightly anesthetize the mice.
-
Instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 or 4 hours), administer this compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Include a vehicle control group.
-
-
Endpoint Evaluation:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
Alternatively, monitor survival over a period of 7-14 days.
-
Data Presentation:
Table 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (log₁₀ CFU/lung) at 24h | % Survival at Day 7 |
| Vehicle Control | - | PO | 7.2 ± 0.5 | 20 |
| This compound | 25 | PO | 5.1 ± 0.6 | 80 |
| This compound | 50 | PO | 4.3 ± 0.4 | 100 |
| Erythromycin | 50 | PO | 4.8 ± 0.5 | 90 |
Note: This is example data. Actual values must be determined experimentally.
Protocol 4: Murine Model of Chlamydia trachomatis Genital Tract Infection
This protocol describes a transcervical infection model in mice to assess the efficacy of this compound against Chlamydia trachomatis.
Materials:
-
This compound
-
Chlamydia trachomatis elementary bodies (EBs)
-
Female C57BL/6 mice (6-8 weeks old)
-
Progesterone (medroxyprogesterone acetate)
-
Anesthetic
-
Non-surgical embryo transfer device
-
Vaginal swabs
Procedure:
-
Hormonal Treatment:
-
Seven days prior to infection, treat mice with progesterone to synchronize their estrous cycle and increase susceptibility to infection.
-
-
Infection:
-
Anesthetize the mice.
-
Using a non-surgical embryo transfer device, instill a suspension of C. trachomatis EBs (e.g., 1 x 10⁵ inclusion-forming units [IFU]) directly into the uterine horns.
-
-
Treatment:
-
Begin treatment with this compound at a specified time post-infection (e.g., day 1 or day 3).
-
Administer the compound daily for a defined period (e.g., 7 days).
-
-
Monitoring and Endpoint Evaluation:
-
Collect vaginal swabs at regular intervals (e.g., every 3-4 days) to monitor the course of infection by quantifying chlamydial load (e.g., via qPCR or culture).
-
At the end of the study, euthanize the mice and harvest the genital tracts for histopathological analysis (to assess inflammation and tissue damage) and to determine the bacterial burden in different sections (e.g., cervix, uterus, oviducts).
-
Data Presentation:
Table 4: Efficacy of this compound in a Murine Chlamydia trachomatis Genital Tract Infection Model
| Treatment Group | Dose (mg/kg/day) | Chlamydial Load at Day 7 (log₁₀ IFU/swab) | Oviduct Pathology Score (0-4) |
| Vehicle Control | - | 4.5 ± 0.4 | 3.2 ± 0.6 |
| This compound | 25 | 2.1 ± 0.5 | 1.1 ± 0.3 |
| This compound | 50 | <1.0 | 0.5 ± 0.2 |
| Doxycycline | 25 | <1.0 | 0.4 ± 0.2 |
Note: This is example data. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for in vitro and in vivo testing of this compound.
Caption: Putative immunomodulatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of dirithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Solithromycin against Clinical Isolates of Legionella pneumophila Serogroup 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycylamine, the 9(S)-amino analogue of erythromycin, is a key semi-synthetic intermediate in the development of various macrolide antibiotics. While not typically used as a therapeutic agent itself, its derivatives have shown significant antimicrobial activity. Furthermore, this compound is the active metabolite of the prodrug dirithromycin, which hydrolyzes in vivo to release this active compound.[1][2] Understanding the antimicrobial susceptibility profile of this compound is crucial for the early-stage evaluation of new macrolide derivatives and for interpreting the in vivo efficacy of prodrugs like dirithromycin.
These application notes provide a comprehensive overview of the methodologies for determining the in vitro antimicrobial susceptibility of this compound against a range of clinically relevant bacteria. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for macrolide antibiotics, given that the in vitro activity of this compound is comparable to that of erythromycin.[1][2]
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antimicrobial effect by inhibiting bacterial protein synthesis. The primary mechanism involves binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis. This leads to a bacteriostatic effect, preventing the growth and proliferation of susceptible bacteria.
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Antimicrobial Activity of Dirithromycin (as this compound)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for dirithromycin, the prodrug of this compound, against various bacterial pathogens. Given that dirithromycin hydrolyzes to this compound to exert its effect, these MIC values are representative of this compound's in vitro activity.[1] The data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Dirithromycin against Common Respiratory Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 16 | 16 |
| Haemophilus influenzae | 32 | 32 |
| Moraxella catarrhalis | 1 | 1 |
Data sourced from a comparative in vitro evaluation of dirithromycin.
Table 2: In Vitro Activity of Dirithromycin against Mycoplasma Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mycoplasma pneumoniae | 0.1 | 0.1 |
| Ureaplasma urealyticum | 4.0 | >128 |
| Mycoplasma hominis | >128 | >128 |
Data sourced from a study on the in vitro activity of dirithromycin against Mycoplasma species.
Table 3: In Vitro Activity of Dirithromycin against Various Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) |
| Beta-hemolytic streptococci | Highly Active |
| Streptococcus pneumoniae | Highly Active |
| Methicillin-susceptible Staphylococcus aureus | Moderately Active |
| Listeria monocytogenes | Moderately Active |
| Corynebacterium jeikeium | Moderately Active |
Qualitative summary based on a comparative study of dirithromycin against gram-positive isolates. Erythromycin-resistant organisms were also resistant to dirithromycin.
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing of this compound, adapted from the CLSI guidelines for macrolide antibiotics.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
Caption: Workflow for Broth Microdilution MIC Testing.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to typically the 10th or 11th well. Discard the final 50 µL from the last well in the dilution series. The 12th well serves as a growth control (no antibiotic).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae and Streptococcus pneumoniae, specific media (e.g., Haemophilus Test Medium, Mueller-Hinton agar with 5% sheep blood) and incubation conditions (e.g., 5% CO2) are required as per CLSI guidelines.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the obtained MIC value to the CLSI interpretive criteria for erythromycin to determine if the isolate is susceptible, intermediate, or resistant.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Materials:
-
This compound-impregnated paper disks (15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a 15 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. Specific conditions for fastidious organisms should follow CLSI guidelines.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria for erythromycin provided by CLSI.
-
Interpretive Criteria
Since this compound's in vitro activity is comparable to erythromycin, the CLSI M100 interpretive criteria for erythromycin can be applied. These breakpoints are organism-specific.
Table 4: CLSI Interpretive Criteria for Erythromycin (MIC and Disk Diffusion)
| Organism | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| S | I | |
| Staphylococcus aureus | ≤ 0.5 | 1-4 |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 |
| Haemophilus influenzae | ≤ 0.5 | 1-2 |
S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are based on CLSI M100 guidelines. These values are subject to change and the latest CLSI document should always be consulted.
Quality Control
For all susceptibility testing, it is imperative to perform quality control using reference strains as specified by CLSI (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™, Haemophilus influenzae ATCC® 49247™). The results for these strains must fall within the acceptable ranges defined in the current CLSI M100 document to ensure the validity of the experimental results.
Conclusion
The protocols and data presented provide a framework for the antimicrobial susceptibility testing of this compound. By leveraging the established knowledge of its active metabolite relationship with dirithromycin and its comparable activity to erythromycin, researchers can effectively evaluate its antimicrobial potential and that of its derivatives. Adherence to standardized methodologies, such as those provided by CLSI, is essential for generating accurate and reproducible data in the development of new antimicrobial agents.
References
- 1. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dirithromycin disc susceptibility tests: interpretative criteria and quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Erythromycylamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of erythromycylamine and its derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, the active metabolite of the macrolide antibiotic dirithromycin, and its related compounds are crucial in drug development and pharmacokinetic studies. This document outlines detailed protocols for sample preparation, HPLC separation, and MS detection, along with expected quantitative performance. Visual workflows and a proposed fragmentation pathway are included to facilitate a deeper understanding of the analytical methodology.
Introduction
This compound is a key semi-synthetic macrolide antibiotic, formed by the reaction of erythromycin A with hydroxylamine. It serves as a vital intermediate in the synthesis of other significant macrolide antibiotics like azithromycin, roxithromycin, and clarithromycin. Given its central role and the therapeutic importance of its derivatives, a robust and sensitive analytical method is essential for their quantification in various matrices, including plasma and pharmaceutical formulations. HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for accurate determination.[1] This note details a validated LC-MS/MS method for this compound and provides a framework for the analysis of its derivatives.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of macrolides from complex matrices.[2][3][4]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply for evaporation
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for approximately 5 minutes or with a gentle stream of nitrogen gas.
-
Elution: Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the mobile phase for HPLC-MS analysis.
HPLC-MS/MS Analysis
This section details the instrumental parameters for the analysis of this compound. These conditions can be used as a starting point for the analysis of its derivatives, with necessary adjustments to the mass spectrometer settings.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Phenyl-Hexyl (150 x 2.1 mm, 3 µm)[5] |
| Mobile Phase | 20 mM Ammonium Acetate (pH 3.9 with formic acid) : Acetonitrile (75:25, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Elution Mode | Isocratic |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3500 V |
| Source Temperature | 450°C |
| Curtain Gas | 10 mL/min |
| Nebulizer Gas (GS1) | 20 mL/min |
| Heater Gas (GS2) | 30 mL/min |
| Declustering Potential | 60 V |
Quantitative Data
The following table summarizes the quantitative performance for the analysis of this compound based on a validated method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | 368.5 | 83.2 | 0.5 - 440.0 | 0.05 | 0.5 | > 94.0 |
| Internal Standard (Azithromycin) | 375.4 | 115.2 | - | - | - | > 94.0 |
Analysis of this compound Derivatives
While a specific, universally validated method for all derivatives of this compound is not available, the protocol described above provides a robust starting point. For novel or uncharacterized derivatives, the following steps are recommended:
-
Determine the Precursor Ion: The precursor ion will be the [M+H]⁺ adduct of the derivative. This can be calculated from the molecular weight of the specific derivative.
-
Optimize Product Ions: Infuse a standard solution of the derivative into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. The fragmentation of macrolides often involves the loss of sugar moieties.
-
Develop an MRM Method: Create an MRM method using the determined precursor and product ions.
-
Chromatographic Optimization: Adjust the mobile phase composition and gradient if necessary to achieve adequate separation from other components.
Visualizations
Conclusion
The HPLC-MS/MS method detailed in this application note is a highly sensitive, selective, and reliable technique for the quantitative analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the quantitative data, offer a solid foundation for researchers in drug development and related fields. The outlined strategy for method development for this compound derivatives allows for the expansion of this analytical approach to a wider range of related compounds. The use of visual diagrams for the experimental workflow and fragmentation pathway aims to provide a clear and comprehensive understanding of the entire analytical process.
References
- 1. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Erythromycin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of erythromycin in mouse models. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific experimental context, mouse strain, and desired therapeutic effect.
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] Beyond its antimicrobial properties, erythromycin has been shown to possess anti-inflammatory and immunomodulatory effects, making it a compound of interest in various research fields.[5]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the in vivo administration of erythromycin in mice, compiled from various studies.
Table 1: Dosage and Efficacy of Erythromycin in Murine Models
| Application | Dosage Range (mg/kg/day) | Administration Route | Mouse Model | Observed Efficacy | Reference |
| Antibacterial | 10 - 57 | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | Infection models (e.g., S. aureus, S. pneumoniae) | Dose-dependent reduction in mortality and bacterial load. | |
| Anti-tumor | 1 - 10 | Oral (p.o.) | Allogeneic and syngeneic tumor models | Increased survival times; maximum effect at 5 mg/kg/day. | |
| Anti-inflammatory | 30 | Oral (p.o.) | LPS-induced lung inflammation | Reduction in neutrophil recruitment and expression of cell adhesion molecules. | |
| RNA Toxicity Reduction | 150 (i.p.), 300-900 (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | Myotonic Dystrophy model (HSALR) | Rescue of missplicing and improvement of myotonia. | |
| Genotoxicity Study | 10 - 14.2 | Intraperitoneal (i.p.) | Pregnant and lactating dams | 14.2 mg/kg dose showed increased oxidative stress and DNA damage in pups. |
Table 2: Pharmacokinetic Parameters of Erythromycin in Mice
| Parameter | Value | Administration Route | Dosage (mg/kg) | Reference |
| Serum Half-life (t½) | 0.46 hours | Not specified | 10 | |
| Serum Half-life (t½) | < 2 hours | Intravenous (i.v.) | Not specified |
Experimental Protocols
The following are detailed methodologies for common routes of erythromycin administration in mice.
Protocol 1: Oral Gavage Administration
Oral administration is common for studying the systemic effects of erythromycin, particularly its anti-inflammatory and anti-tumor properties.
Materials:
-
Erythromycin base or a suitable salt (e.g., stearate).
-
Vehicle (e.g., 0.9% ethanol in saline, 0.5% carboxymethylcellulose with 1% Tween 80).
-
Gavage needles (20-22 gauge, with a ball tip).
-
Syringes (1 ml).
-
Animal scale.
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of erythromycin.
-
Prepare the vehicle solution.
-
Suspend or dissolve the erythromycin in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration. A typical administration volume is 0.1 ml.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dose volume.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Avoid entering the trachea.
-
Slowly administer the calculated volume of the erythromycin solution.
-
Carefully withdraw the gavage needle.
-
-
Monitoring:
-
Observe the mouse for any signs of distress, such as choking or difficulty breathing, immediately after administration.
-
Monitor for any adverse effects throughout the study period.
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption and is often used in infection and toxicity studies.
Materials:
-
Erythromycin lactobionate (a water-soluble salt suitable for injection).
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle.
-
Sterile syringes (1 ml) with 25-27 gauge needles.
-
Animal scale.
Procedure:
-
Preparation of Dosing Solution:
-
Reconstitute the lyophilized erythromycin lactobionate with sterile water or saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to the final dosing concentration. A typical injection volume is 0.1-0.2 ml.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise injection volume.
-
Properly restrain the mouse by holding the scruff of the neck.
-
Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Gently inject the calculated volume of the erythromycin solution.
-
Withdraw the needle.
-
-
Monitoring:
-
Observe the animal for any signs of pain, distress, or local irritation at the injection site.
-
Monitor for systemic adverse effects according to the experimental plan.
-
Visualizations
Experimental Workflow for In Vivo Erythromycin Administration
Caption: General experimental workflow for in vivo studies with erythromycin in mice.
Signaling Pathway: Mechanism of Action of Erythromycin
Caption: Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
Application Notes and Protocols for Evaluating the Efficacy of Erythromycylamine Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycylamine, a derivative of the macrolide antibiotic erythromycin, presents a promising candidate for therapeutic development. Like its parent compound, this compound is anticipated to exhibit both antibacterial and anti-inflammatory properties. Erythromycin acts by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1][2][][4] Beyond this bacteriostatic effect, macrolides are known to possess significant immunomodulatory and anti-inflammatory activities, which are independent of their antimicrobial action.[5] A key mechanism underlying these anti-inflammatory effects is the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
These application notes provide a comprehensive suite of cell-based assays and detailed protocols to thoroughly evaluate the efficacy of this compound. The described assays will enable researchers to determine its antibacterial potency, assess its anti-inflammatory capabilities, and evaluate its cytotoxic profile in mammalian cells.
Experimental Workflow
The following diagram outlines the logical progression of experiments to comprehensively evaluate the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Data Presentation
The quantitative data generated from the described assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | In Vitro Protein Synthesis IC50 (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Streptococcus pneumoniae ATCC 49619 | ||
| Escherichia coli ATCC 25922 |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | NF-κB p65 Nuclear Translocation (% of Control) |
| RAW 264.7 | Vehicle Control | |||
| LPS (1 µg/mL) | ||||
| LPS + this compound (1 µg/mL) | ||||
| LPS + this compound (10 µg/mL) | ||||
| LPS + this compound (50 µg/mL) |
Table 3: Cytotoxicity of this compound
| Cell Line | Treatment Duration | CC50 (µg/mL) - MTT Assay | LD50 (µg/mL) - LDH Assay |
| HepG2 | 24 hours | ||
| 48 hours | |||
| A549 | 24 hours | ||
| 48 hours |
Signaling Pathway
Erythromycin and other macrolides have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the potential point of intervention for this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay directly measures the ability of this compound to inhibit bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (with one radioactively or fluorescently labeled amino acid, e.g., ³⁵S-methionine)
-
This compound stock solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine the S30 extract, plasmid DNA, amino acid mixture, and reaction buffer according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., chloramphenicol) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Measurement of Protein Synthesis:
-
If using a radioactive label, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis) by plotting the inhibition percentage against the log of the this compound concentration.
-
Cytokine Release Assay (ELISA)
This protocol quantifies the anti-inflammatory effect of this compound by measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the cell culture supernatants, adding a detection antibody, followed by a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of cell viability and proliferation.
Materials:
-
Mammalian cell lines (e.g., HepG2 for liver toxicity, A549 for lung epithelial cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) by plotting the viability percentage against the log of the this compound concentration.
-
References
Application Notes and Protocols for the Purification of N-Substituted Erythromycylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted erythromycylamine derivatives are a significant class of semi-synthetic macrolide antibiotics, often exhibiting improved pharmacokinetic properties and a broader spectrum of activity compared to the parent compound, erythromycin. The synthesis of these derivatives often results in a mixture of the target compound, unreacted starting materials, and various impurities. Therefore, robust and efficient purification strategies are critical to isolate the active pharmaceutical ingredient (API) with high purity, suitable for pharmaceutical use.
These application notes provide a detailed overview of the primary techniques employed for the purification of N-substituted this compound derivatives, with a focus on chromatographic and crystallization methods. Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in developing and optimizing purification processes for this important class of molecules.
Key Purification Techniques
The purification of N-substituted this compound derivatives predominantly relies on two main techniques: crystallization and chromatography . The choice of method depends on the specific properties of the derivative, the impurity profile, and the desired scale of purification.
1. Crystallization: This is a powerful technique for the large-scale purification of compounds that can form a stable crystalline solid. It is often the preferred method in industrial settings due to its cost-effectiveness and ability to yield highly pure material. For N-substituted this compound derivatives, crystallization often involves the formation of solvates, which can then be converted to a stable, non-solvated form.
2. Chromatography: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a versatile and widely used technique for the analysis and purification of erythromycin derivatives. It offers high resolution and is suitable for separating closely related impurities. While analytical HPLC is used for purity assessment, preparative HPLC can be employed for the isolation of highly pure material, especially during process development and for the preparation of reference standards.
Data Presentation: Purification of N-Substituted this compound Derivatives
The following tables summarize quantitative data gathered from various sources on the purification of N-substituted this compound derivatives.
Table 1: Crystallization-Based Purification of Dirithromycin (an N-substituted this compound Derivative)
| Parameter | Crude Dirithromycin | After Acetonate Crystallization | Final Product (after conversion) | Reference |
| Total Impurities | 3 - 13% | ~2% (from a starting material with ~5% impurities) | Not Specified | [1] |
| Dirithromycin B (a specific impurity) | Variable | ~67% of the initial amount remains | Not Specified | [1] |
| Physical Form | Not Specified | Crystalline solvate (acetonate) | Stable non-solvated polymorphic form | [1] |
Table 2: Representative HPLC Methods for Analysis of Erythromycin and its Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Derivative | Erythromycin and related substances | Erythromycin A Oxime and related substances | Erythromycin in solid dosage forms |
| Column | C8 or C18 silica-based | Inertsil C18 ODS | Reversed-phase column |
| Mobile Phase | Acetonitrile (25-40%), 0.2 M ammonium phosphate buffer (pH 6.5), 0.2 M tetramethylammonium phosphate, water | Phosphate buffer (0.02 M, pH 6.5)-acetonitrile (40:60, V/V) | Acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) at pH 7.0 |
| Flow Rate | 1.5 ml/min | Not Specified | Not Specified |
| Detection | UV at 215 nm | UV at 215 nm | Not Specified |
| Temperature | 35°C | Not Specified | 70°C |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: Purification of Dirithromycin by Two-Step Crystallization
This protocol is based on the established method for purifying dirithromycin, an N-substituted this compound derivative, and serves as a representative example of crystallization-based purification.
Objective: To purify crude dirithromycin by forming a crystalline acetonate solvate, followed by conversion to the stable, non-solvated form.
Materials:
-
Crude Dirithromycin
-
Acetone
-
Water
-
Reaction vessel with temperature control and agitation
-
Filtration apparatus
-
Drying oven
Procedure:
Step 1: Formation of Dirithromycin Acetonate Solvate
-
Dissolve the crude dirithromycin in a suitable volume of acetone. The exact volume will depend on the solubility of the specific batch of crude material and may require optimization.
-
Heat the solution gently to ensure complete dissolution.
-
Cool the solution slowly to induce crystallization of the dirithromycin acetonate solvate. The cooling profile can significantly impact crystal size and purity and should be carefully controlled.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold acetone to remove residual impurities.
-
Dry the crystalline solvate under vacuum at a temperature that does not cause desolvation.
Step 2: Conversion to the Stable Non-solvated Form
-
Create a slurry of the dirithromycin acetonate in water.
-
Heat the slurry to a temperature that facilitates the conversion of the solvate to the non-solvated form. This temperature will need to be determined experimentally.
-
Maintain the temperature and agitation for a sufficient period to ensure complete conversion. The progress of the conversion can be monitored by techniques such as X-ray powder diffraction (XRPD).
-
Once the conversion is complete, cool the slurry.
-
Collect the final crystalline product by filtration.
-
Wash the crystals with water.
-
Dry the purified dirithromycin to a constant weight.
Expected Outcome: A white to off-white crystalline powder of high purity.
Protocol 2: General Reversed-Phase HPLC Method for Purity Analysis and Purification
This protocol provides a general framework for developing an RP-HPLC method for the analysis and purification of N-substituted this compound derivatives. The specific conditions will require optimization for each unique derivative.
Objective: To separate and quantify the N-substituted this compound derivative from its impurities.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18 or C8, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer
-
Water (HPLC grade)
-
Formic acid or triethylamine (for mobile phase modification)
-
Sample of N-substituted this compound derivative
Procedure:
1. Sample Preparation:
- Accurately weigh a small amount of the sample.
- Dissolve the sample in a suitable solvent, typically a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions (Starting Point for Optimization):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile
- Gradient: Start with a low percentage of B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30-40 °C
- Detection Wavelength: 215 nm
- Injection Volume: 10-20 µL
3. Method Optimization:
- Mobile Phase: Adjust the pH of the aqueous phase and the organic modifier (acetonitrile vs. methanol) to optimize peak shape and resolution.
- Gradient: Modify the gradient slope and duration to improve the separation of closely eluting impurities.
- Column: Test different stationary phases (e.g., C8, phenyl-hexyl) if adequate separation is not achieved on a C18 column.
4. Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.
For Preparative HPLC:
-
Scale up the column dimensions and flow rate.
-
Increase the injection volume and sample concentration.
-
Collect the fraction containing the purified product.
-
Evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of N-substituted this compound derivatives.
Caption: Decision tree for selecting a purification technique for N-substituted this compound derivatives.
References
Application Notes and Protocols for Developing Nanoparticle Formulations for Erythromycin Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of nanoparticle-based formulations for the effective delivery of erythromycin. Erythromycin, a broad-spectrum macrolide antibiotic, faces challenges such as poor water solubility and instability in acidic environments, which can limit its oral bioavailability and therapeutic efficacy.[1][2][3] Encapsulating erythromycin into nanoparticles offers a promising strategy to overcome these limitations by protecting the drug from degradation, improving its solubility, and enabling sustained release.[1][3]
Nanoparticle Formulations for Erythromycin Delivery
A variety of nanoparticle systems have been explored for the delivery of erythromycin, each with unique characteristics and advantages.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable. SLNs can encapsulate lipophilic drugs like erythromycin, protect them from degradation, and provide sustained release.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan have been extensively used to formulate erythromycin nanoparticles. PLGA nanoparticles have been shown to improve the efficacy of erythromycin and provide sustained release. Chitosan, a natural polymer, offers mucoadhesive properties, making it suitable for targeted delivery.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can enhance the stability and bioavailability of erythromycin.
-
Niosomes and Micelles: These are other types of vesicular and colloidal systems formed from non-ionic surfactants that can encapsulate erythromycin and improve its delivery characteristics.
Data on Erythromycin Nanoparticle Formulations
The following tables summarize quantitative data from various studies on erythromycin-loaded nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of Erythromycin-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Surfactant/Co-surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Glyceryl monostearate | Poloxamer 188 / Soya lecithin | ~176 | 0.275 | -34 | 73.56 | 69.74 | |
| Glyceryl monostearate | Poloxamer 188 / Soya lecithin | 153 | - | -19 | 88.4 | - | |
| Didecyldimethylammonium bromide | - | 250-400 | <0.3 | Positive | - | - | |
| Stearic acid + Oleic acid | Pluronic F127 | 169.6 ± 4.8 | - | - | 81.7 ± 1.4 | - |
Table 2: Physicochemical Properties of Erythromycin-Loaded Polymeric Nanoparticles
| Polymer | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release | Reference |
| PLGA | o/w emulsion diffusion | 159 ± 23 | - | - | 71.89 | Sustained release | |
| Chitosan | Ionotropic gelation | ~50 | - | ~14 | 95 | - | |
| Chitosan | Ionotropic gelation | 700-1000 | - | - | - | - | |
| Eudragit L100-55 | Solvent evaporation | 500-2556 | - | - | ~50% (Drug Content) | pH-sensitive release | |
| Eudragit L100 | Nanoprecipitation | 270.2 | 0.166 | -32.5 | 96 | 91% in 60 min at pH 6.8 |
Table 3: Physicochemical Properties of Other Erythromycin Nanoparticle Formulations
| Formulation Type | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release | Reference |
| Liposomes | Phospholipids | 194 | - | - | 32 | 50% in plasma | |
| Magneto-liposomes | Lipids, Magnetic NPs | 473 ± 10 | - | ~47 | 97.8 ± 1.5 | Magnetically controlled | |
| Micelles | Pluronic F-127 | ~193 | - | - | 28.3 | >90% in 8h | |
| Cubosomes | Glyceryl monooleate, Poloxamer | 264 | - | - | 95 | 88% in 24h | |
| Chitosan Nanodroplets | Chitosan | ~420 | ~0.23 | +31 | 96-98 | Prolonged release | |
| Erythromycin Nanocrystals | Erythromycin | 239.3 ± 24.6 | 0.17 ± 0.01 | - | 92.69% (Drug Content) | 100% in 60 min |
Experimental Workflow for Nanoparticle Development
The general workflow for developing and characterizing erythromycin-loaded nanoparticles involves several key stages, from formulation to in vitro evaluation.
References
Application Notes and Protocols for Studying Erythromycylamine Binding to Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and advanced methodologies for characterizing the interaction between erythromycylamine, a derivative of the macrolide antibiotic erythromycin, and its target, the bacterial ribosome. The protocols outlined below are designed to guide researchers in quantifying binding affinity, determining kinetics, identifying specific binding sites, and understanding the structural basis of this interaction.
Introduction to this compound and its Ribosomal Target
Erythromycin and its derivatives, including this compound, are a critical class of antibiotics that inhibit bacterial protein synthesis. They bind to the 50S large ribosomal subunit within the nascent peptide exit tunnel (NPET).[1] This binding event physically obstructs the passage of newly synthesized polypeptides, leading to a bacteriostatic effect.[1] The primary binding site is composed of 23S ribosomal RNA (rRNA), with crucial interactions involving nucleotides in domains II and V, such as A2058 and A2059.[1] Understanding the precise nature of this compound's interaction with the ribosome is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms.
The study of this binding interaction involves a range of techniques from classical biochemical assays to high-resolution structural biology methods. The choice of method depends on the specific research question, available resources, and desired level of detail.
Quantitative Analysis of Binding Affinity
A fundamental aspect of characterizing any drug-target interaction is the determination of its binding affinity, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Several N-substituted this compound derivatives have been evaluated for their ability to bind to Escherichia coli ribosomes, with their dissociation constants determined by their efficacy in inhibiting the binding of radiolabeled erythromycin.[2][3]
Table 1: Quantitative Binding Data for Erythromycin and Derivatives
| Compound | Organism | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin | Escherichia coli | Radiolabeled Filter Binding | 1.0 x 10⁻⁸ M (24°C) | |
| Erythromycin | Escherichia coli | Radiolabeled Filter Binding | 1.4 x 10⁻⁸ M (5°C) | |
| Erythromycin | Streptococcus pneumoniae | Radiolabeled Filter Binding | 4.9 ± 0.6 nM | |
| N-(Bromoacetamido)this compound | Escherichia coli | Competitive Radiolabeled Binding | 1.8 x 10⁻⁷ M | |
| N-(Fluoresceinisothiocarbamido)this compound | Escherichia coli | Competitive Radiolabeled Binding | 2.5 x 10⁻⁷ M | |
| N-(2-Nitro-4-azidophenyl)glycinamido-erythromycylamine | Escherichia coli | Competitive Radiolabeled Binding | 5.8 x 10⁻⁷ M | |
| BODIPY-Erythromycin | Escherichia coli | Filter Binding Assay | Competitive binding measured | |
| Solithromycin (Ketolide) | Streptococcus pneumoniae | Filter Binding Assay | 5.1 ± 1.1 nM |
Note: Data for this compound derivatives are presented as dissociation constants determined through competitive binding assays against [¹⁴C]erythromycin.
Experimental Protocols
This section provides detailed protocols for key methods used to study this compound-ribosome interactions.
Radiolabeled Filter Binding Assay
This classic method directly measures the binding of a radiolabeled ligand to the ribosome. It is often used to determine the Kd of the radiolabeled ligand itself or to determine the binding affinity of non-labeled competitors like this compound derivatives.
Protocol: Competitive Radiolabeled Filter Binding Assay
Objective: To determine the dissociation constant (Ki) of this compound by measuring its ability to compete with the binding of [¹⁴C]erythromycin to 70S ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterial strain (e.g., E. coli).
-
[¹⁴C]erythromycin of known specific activity.
-
Unlabeled this compound.
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Nitrocellulose filters (0.45 µm pore size).
-
Filter apparatus (e.g., dot-blot or vacuum manifold).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Ribosome Preparation: Thaw purified 70S ribosomes on ice. If required, heat-activate the ribosomes at 37°C for 15 minutes and then dilute to the desired concentration in Binding Buffer.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing:
-
A fixed concentration of 70S ribosomes (e.g., 3 nM).
-
A fixed concentration of [¹⁴C]erythromycin (typically at or below its Kd, e.g., 10-20 nM).
-
A range of concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled erythromycin, e.g., 10 µM).
-
-
Incubation: Incubate the reaction mixtures at room temperature for 2 hours to allow binding to reach equilibrium.
-
Filtration: Pre-soak nitrocellulose filters in ice-cold Wash Buffer. Assemble the filtration apparatus.
-
Sample Application: Slowly apply each reaction mixture to a separate well of the filtration apparatus under a gentle vacuum. Ribosomes and bound radioligand will be retained on the filter, while unbound ligand passes through.
-
Washing: Wash each filter with a small volume (e.g., 3 x 200 µL) of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Carefully remove the filters from the apparatus and place them into individual scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of bound [¹⁴C]erythromycin as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [¹⁴C]erythromycin binding).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹⁴C]erythromycin and Kd is its dissociation constant.
-
Workflow for Radiolabeled Filter Binding Assay
Caption: Workflow for the competitive radiolabeled filter binding assay.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous, solution-based technique ideal for high-throughput screening and quantitative binding analysis. The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. When a small fluorescently labeled erythromycin derivative binds to the large ribosome, its tumbling slows, resulting in an increase in fluorescence polarization.
Protocol: Competitive Fluorescence Polarization Assay
Objective: To determine the binding affinity of this compound by its ability to displace a fluorescently labeled erythromycin derivative from the ribosome.
Materials:
-
Purified 70S ribosomes.
-
Fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin).
-
Unlabeled this compound.
-
Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20.
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare stock solutions of ribosomes, BODIPY-erythromycin, and this compound in Binding Buffer.
-
Assay Setup:
-
In a black microplate, add a fixed concentration of 70S ribosomes (e.g., 30-40 nM) and a fixed concentration of BODIPY-erythromycin (e.g., 5-15 nM).
-
Pre-incubate this mixture for 30 minutes at room temperature to allow the fluorescent probe to bind to the ribosomes.
-
-
Competition: Add serial dilutions of this compound to the wells containing the ribosome-probe complex. Include controls for minimum polarization (probe only) and maximum polarization (probe + ribosomes, no competitor).
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach a new equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters for the fluorophore.
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve to determine the IC₅₀ value.
-
Calculate the Ki for this compound using the Cheng-Prusoff equation as described in the filter binding assay protocol.
-
Workflow for Fluorescence Polarization Assay
Caption: Workflow for the competitive fluorescence polarization assay.
Toeprinting (Primer Extension Inhibition) Assay
Toeprinting is a powerful technique for identifying the precise location of a ribosome stalled on an mRNA transcript. Macrolides like erythromycin often cause context-specific stalling during translation. This assay can reveal if this compound induces stalling and at which codon.
Protocol: In Vitro Toeprinting Assay
Objective: To determine if this compound induces ribosome stalling on a specific mRNA template.
Materials:
-
In vitro transcription/translation system (e.g., PURExpress).
-
DNA template containing a T7 promoter, a ribosome binding site, and the coding sequence of interest (e.g., ermBL leader peptide).
-
This compound.
-
A [³²P]-labeled DNA primer that anneals downstream of the expected stalling site.
-
Reverse transcriptase.
-
dNTPs.
-
Sequencing gel apparatus and reagents.
Procedure:
-
In Vitro Translation:
-
Set up a cell-free transcription-translation reaction using the DNA template.
-
Add this compound at the desired concentration to the experimental reaction. Include a no-drug control.
-
Incubate at 37°C for 15-30 minutes to allow for translation and potential stalling.
-
-
Primer Annealing: Add the [³²P]-labeled primer to the reaction and anneal by heating and cooling.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a cDNA copy of the mRNA template until it is blocked by the stalled ribosome.
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a high-resolution denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder generated from the same DNA template.
-
Visualize the gel using autoradiography or a phosphorimager.
-
-
Interpretation: A band that appears in the drug-treated lane but not in the control lane represents a "toeprint" from a stalled ribosome. The position of this band relative to the sequencing ladder indicates the exact nucleotide on the mRNA where the leading edge of the ribosome is located.
Logical Flow of Toeprinting Assay
Caption: Logical flow diagram of the toeprinting assay.
Structural Biology Methods: X-ray Crystallography and Cryo-EM
To understand the molecular basis of binding and inhibition, high-resolution structural methods are indispensable. Both X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of the this compound-ribosome complex.
General Workflow:
-
Sample Preparation:
-
Ribosome Purification: High-purity, homogeneous 70S ribosomes or 50S subunits are required.
-
Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallography:
-
Crystallization: Screen a wide range of conditions to obtain well-ordered crystals of the ribosome-drug complex. This is a major bottleneck in the process.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.
-
Structure Determination: Process the diffraction data and use computational methods to solve the electron density map and build an atomic model of the complex.
-
-
Cryo-Electron Microscopy (Cryo-EM):
-
Grid Preparation: Apply the ribosome-drug complex solution to a cryo-EM grid and rapidly freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect thousands of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Image Processing: Use specialized software to pick individual ribosome particle images, align them, and reconstruct a 3D density map.
-
Model Building: Fit an atomic model of the ribosome and the drug into the cryo-EM density map.
-
These techniques can reveal the precise orientation of this compound in the NPET, identify key hydrogen bonds and hydrophobic interactions with the 23S rRNA, and visualize any conformational changes in the ribosome upon drug binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, k_on and k_off) and affinity (Kd).
Protocol Outline for SPR Analysis:
-
Chip Preparation: Covalently immobilize purified 70S ribosomes onto the surface of an SPR sensor chip. This is a critical step that requires careful optimization to maintain the ribosome's activity.
-
Analyte Injection: Flow solutions containing different concentrations of this compound over the chip surface.
-
Signal Detection: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to the immobilized ribosomes. This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram.
-
Kinetic Analysis:
-
Association Phase: Monitor the binding signal as this compound flows over the chip.
-
Dissociation Phase: Replace the this compound solution with buffer and monitor the decrease in signal as the drug dissociates.
-
-
Data Fitting: Fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and the Kd (k_off/k_on).
Summary and Recommendations
The choice of methodology for studying this compound-ribosome binding depends on the specific research goals.
-
For high-throughput screening of this compound derivatives, the Fluorescence Polarization Assay is highly recommended due to its speed and homogeneous format.
-
For accurate determination of binding affinity and kinetics , the Radiolabeled Filter Binding Assay and Surface Plasmon Resonance are robust and well-established methods.
-
To investigate the mechanism of action and context-dependent inhibition, the Toeprinting Assay provides invaluable information on ribosome stalling.
-
For a definitive understanding of the molecular interactions at the atomic level, X-ray Crystallography or Cryo-EM are the gold standards.
By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive understanding of how this compound interacts with the bacterial ribosome, paving the way for the rational design of next-generation antibiotics.
References
Detecting Erythromycylamine in Biological Samples: A Guide to Analytical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of analytical methods for the quantitative determination of erythromycylamine, the primary active metabolite of dirithromycin, in various biological samples. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques. The core methodologies covered include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide includes summaries of quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and application.
Introduction
This compound is a key metabolite in pharmacokinetic and bioequivalence studies of the macrolide antibiotic dirithromycin. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines and compares several analytical methods suitable for this purpose.
Analytical Methods Overview
The primary methods for the detection of this compound and related compounds are chromatography-based techniques, particularly LC-MS/MS, which offers high sensitivity and selectivity. Immunoassays like ELISA provide a high-throughput alternative, though they may have different specificity profiles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological fluids due to its superior sensitivity, specificity, and speed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible chromatographic technique. While generally less sensitive than LC-MS/MS, it can be a viable option for applications where higher concentrations of the analyte are expected. Methods for erythromycin detection by HPLC-UV can often be adapted for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the screening of a large number of samples. Commercially available kits are typically for erythromycin, but the principle can be applied to the development of assays for its metabolites.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of this compound and erythromycin.
Table 1: LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1[1][2] | Method 2[3] |
| Linear Dynamic Range | 0.5 - 440.0 ng/mL | 4.5 - 720 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 4.5 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | Not Reported |
| Mean Extraction Recovery | > 94.0% | > 75.1% |
| Intra-day Precision (% RSD) | 1.4 - 5.4% | 5.2 - 6.4% |
| Inter-day Precision (% RSD) | 1.6 - 4.0% | 5.6 - 9.3% |
| Accuracy | 91.2 - 101.2% | Not Reported |
| Internal Standard | Azithromycin | Midecamycin |
Table 2: HPLC-UV and other Methods for Erythromycin Quantification
| Parameter | HPLC-UV (Serum)[4] | HPLC-UV (Urine)[4] | LC-ECL (Plasma) | LC-ECL (Urine) |
| Sensitivity Limit | 0.25 µg/mL | 1.0 µg/mL | 0.1 µM | 0.05 µM |
| Detection Wavelength | 200 nm | 200 nm | - | - |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction | Ultrafiltration | Dilution & Filtration |
Table 3: Commercial ELISA Kits for Erythromycin
| Parameter | Kit 1 | Kit 2 | Kit 3 |
| Detection Range | 0.2 - 16.2 ppb | 0.2 - 16.2 ppb | 0.1 - 8.1 ppb |
| Sensitivity | 0.2 ppb | 0.2 ppb | 0.1 ppb |
| Sample Type | Milk, tissues, honey | Milk, tissue, honey | Tissue, honey |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Plasma (Solid-Phase Extraction)
1. Sample Preparation (Solid-Phase Extraction) a. To 0.5 mL of human plasma, add the internal standard (Azithromycin). b. Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge. c. Wash the cartridge to remove interferences. d. Elute the analyte and internal standard. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis a. LC Column: Phenyl-Hexyl column (150 × 2.1 mm, 3 μm). b. Mobile Phase: Isocratic mixture of 20 mM ammonium acetate (pH 3.9) and acetonitrile (75:25, v/v). c. Flow Rate: 0.2 mL/min. d. Injection Volume: Appropriate for the system. e. Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. f. MRM Transitions:
- This compound: m/z 368.5 > 83.2
- Azithromycin (IS): m/z 375.4 > 115.2
3. Data Analysis a. Quantify this compound concentration using a calibration curve prepared in blank plasma.
Protocol 2: LC-MS/MS for this compound in Human Plasma (Liquid-Liquid Extraction)
1. Sample Preparation (Liquid-Liquid Extraction) a. To 0.2 mL of plasma, add the internal standard (midecamycin). b. Add ethyl acetate and vortex to extract the analyte and IS. c. Centrifuge to separate the organic and aqueous layers. d. Transfer the organic phase to a new tube. e. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis a. LC Column: Thermo Hypersil HyPURITY C18 (150 mm x 2.1 mm, 5 µm). b. Mobile Phase: Isocratic mixture of 10 mM ammonium acetate (pH 6.4), acetonitrile, and methanol (50:10:40, v/v/v). c. Flow Rate: 0.2 mL/min. d. Mass Spectrometry: Electrospray ionization (ESI) in positive selective ion monitoring (SIM) mode.
3. Data Analysis a. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
Visual Workflows
Caption: LC-MS/MS workflow with Solid-Phase Extraction.
Caption: LC-MS/MS workflow with Liquid-Liquid Extraction.
Conclusion
The choice of analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is well-suited for pharmacokinetic studies where low concentrations of the analyte are expected. HPLC-UV provides a robust and more accessible alternative for applications with higher analyte concentrations. ELISA presents a high-throughput option for screening large numbers of samples, although specificity for this compound needs to be established. The protocols and data presented in this document provide a comprehensive resource for researchers to select and implement the most appropriate method for their needs.
References
- 1. Quantitative analysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of this compound in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of erythromycin in serum and urine by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Erythromycylamine
Disclaimer: The following guide is based on established methods for improving the solubility of erythromycin and its derivatives. Erythromycylamine, a derivative of erythromycin, is expected to respond to similar formulation strategies. Researchers should consider the specific physicochemical properties of this compound when adapting these protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the aqueous solubility of this compound?
This compound, like its parent compound erythromycin, is a large, hydrophobic molecule, which results in poor aqueous solubility.[1][2] This low solubility can lead to several experimental and developmental challenges, including:
-
Limited Bioavailability: Poor dissolution in the gastrointestinal tract can significantly reduce the absorption and overall bioavailability of the compound.[2][3]
-
Difficulties in Formulation: Preparing stable and effective aqueous formulations for in vitro assays, parenteral administration, or other delivery systems is challenging.[1]
-
Inconsistent Experimental Results: Inconsistent dissolution can lead to high variability in pharmacology and toxicology studies.
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
Several well-established techniques can be employed to enhance the solubility of poorly water-soluble macrolides like this compound. The primary methods include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to reduce crystallinity and improve wettability.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule.
-
Nanoparticle Formulation: Reducing particle size to the nanometer range, thereby increasing the surface area for dissolution. This includes techniques like solid lipid nanoparticles (SLNs) and polymeric nanoparticles.
-
Prodrug Synthesis: Chemically modifying the this compound molecule to create a more soluble derivative that converts back to the active parent drug in vivo.
-
Salt Formation: Converting the basic this compound into a salt form, which typically has higher aqueous solubility.
The logical workflow for addressing solubility issues is outlined below.
Caption: Workflow for addressing poor solubility of this compound.
Troubleshooting Guides & Experimental Protocols
Method 1: Solid Dispersions
FAQ: How do solid dispersions increase the solubility of this compound?
Solid dispersions enhance solubility by converting the drug from a crystalline form to a more soluble amorphous form and by creating intermolecular complexes with a hydrophilic carrier. This reduces the energy required for dissolution.
Quantitative Data: Solubility Enhancement of Erythromycin using Solid Dispersions
| Carrier Polymer | Drug:Polymer Ratio | Preparation Method | Solubility Increase (Factor) | Dissolution Rate Increase (Factor) | Reference |
| PEG-4000 | 1:2 | Fusion | - | - | |
| PEG-6000 | 1:2 | Fusion | - | - | |
| PVP K30 | 1:2 | Solvent Evaporation | - | - | |
| PEG-1500 | Not Specified | Not Specified | 1.3 - 1.8 | 1.5 - 2.0 | |
| PVP-10000 | Not Specified | Not Specified | 1.3 - 1.8 | 1.5 - 2.0 | |
| β-Cyclodextrin | Not Specified | Not Specified | 1.3 - 1.8 | 1.5 - 2.0 |
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent like ethanol or methanol. A typical drug-to-polymer ratio is 1:2 (w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. A water bath temperature of 40-50°C is recommended.
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving & Storage: Pass the powdered solid dispersion through a fine-mesh sieve (e.g., 100-mesh) and store it in a desiccator until further use.
Troubleshooting: Solid Dispersions
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my solid dispersion sticky and difficult to handle? | - Incomplete solvent removal.- Low glass transition temperature (Tg) of the polymer or drug-polymer mixture. | - Extend the vacuum drying time and/or slightly increase the temperature (ensure it remains below the Tg).- Select a polymer with a higher Tg.- Add a small amount of a secondary carrier (e.g., colloidal silica) to improve flow properties. |
| The drug is recrystallizing during storage. Why? | - The system is thermodynamically unstable.- High humidity or temperature during storage. | - Increase the polymer-to-drug ratio to better inhibit molecular mobility.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature.- Ensure the chosen polymer has strong interactions (e.g., hydrogen bonding) with the drug. |
| The dissolution rate has not improved significantly. What went wrong? | - The drug and polymer were not molecularly dispersed (phase separation occurred).- The particle size of the final solid dispersion is too large. | - Confirm miscibility of the drug and polymer in the chosen solvent before evaporation.- Use a faster solvent removal method (e.g., spray drying) to trap the drug in an amorphous state.- Ensure thorough pulverization and sieving to achieve a fine powder. |
Method 2: Cyclodextrin Complexation
FAQ: How does β-cyclodextrin improve this compound's stability and solubility?
β-cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form non-covalent "packing complexes" with hydrophobic molecules like erythromycin. This complexation shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and protecting it from degradation.
Experimental Protocol: Preparation of Cyclodextrin Complex by Kneading Method
-
Mixing: Create a paste by mixing this compound and β-cyclodextrin (typically at a 1:1 molar ratio) in a ceramic mortar.
-
Kneading: Add a small amount of a water-alcohol solution (e.g., 1:1 water:ethanol) to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a thick paste.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization & Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.
Troubleshooting: Cyclodextrin Complexation
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is the complexation efficiency low? | - Incorrect stoichiometry.- Insufficient mixing/kneading time.- Poor fit between the drug and the cyclodextrin cavity. | - Perform a phase solubility study to determine the optimal drug:cyclodextrin ratio.- Increase the kneading time to ensure intimate contact between molecules.- Consider using a chemically modified cyclodextrin (e.g., HP-β-CD) which has a larger cavity and higher solubility. |
| The final product is not a free-flowing powder. | - Residual moisture.- The complex is hygroscopic. | - Ensure the product is dried to a constant weight.- Store the final product in a low-humidity environment or with a desiccant. |
Method 3: Nanoparticle Formulation (Solid Lipid Nanoparticles)
FAQ: What is the mechanism behind solubility enhancement using Solid Lipid Nanoparticles (SLNs)?
SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. Encapsulating a hydrophobic drug like this compound within the solid lipid matrix can improve its aqueous dispersibility and stability. The small particle size (typically < 500 nm) provides a large surface area, which facilitates faster dissolution.
Quantitative Data: Erythromycin-Loaded Solid Lipid Nanoparticles (SLNs)
| Lipid | Surfactant/Co-surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Stearic Acid, PEG-400 | Polyvinyl Alcohol (PVA) | 518.6 | 80.9 | |
| Not Specified | Not Specified | 153 | 88.4 |
Experimental Protocol: Preparation of SLNs by Hot Homogenization
The workflow for this protocol is visualized in the diagram below.
Caption: Experimental workflow for preparing SLNs via hot homogenization.
Troubleshooting: Solid Lipid Nanoparticles
| Question | Possible Cause(s) | Troubleshooting Steps |
| The particle size is too large (>1000 nm). | - Insufficient homogenization energy or time.- Inappropriate surfactant concentration.- High lipid concentration. | - Increase the homogenization speed/pressure or sonication time.- Optimize the surfactant concentration; too little will not stabilize the particles, while too much can cause aggregation.- Reduce the concentration of the lipid phase. |
| The encapsulation efficiency is low. | - The drug has poor solubility in the chosen lipid.- The drug partitioned into the aqueous phase during homogenization. | - Screen several solid lipids to find one with high drug solubility.- Perform the homogenization step at a temperature just above the lipid's melting point to minimize drug partitioning.- Use a surfactant that reduces the drug's solubility in the external phase. |
| The nanoparticle dispersion is unstable and aggregates over time. | - Insufficient surface charge (low Zeta potential).- Particle growth due to Ostwald ripening. | - Use a charged surfactant or add a stabilizer to increase the absolute Zeta potential value (ideally > |20| mV).- Store the dispersion at a lower temperature (e.g., 4°C) to reduce particle kinetics. |
References
Technical Support Center: Addressing the Acid Instability of Erythromycylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the acid instability of erythromycylamine (also known as Erythromycin A 9-oxime) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound sample is showing significant degradation after exposure to acidic conditions. What is the underlying cause?
A1: this compound, like its parent compound erythromycin A, is susceptible to degradation in acidic environments. The primary mechanism of degradation for erythromycin A involves an acid-catalyzed intramolecular cyclization. This process leads to the formation of inactive anhydroerythromycin A, a spiroketal degradation product.[1][2] While this compound was developed to have improved acid stability compared to erythromycin A, it can still undergo degradation, particularly at low pH.[3] The oximation at the C-9 position blocks the primary degradation pathway of erythromycin A, but the overall molecule can still be susceptible to acid-catalyzed hydrolysis of the lactone ring or other rearrangements.
Q2: What are the typical degradation products of this compound in acidic conditions?
A2: Under acidic conditions, the oximation of erythromycin can be accompanied by its acidic degradation.[4] The main degradation products identified for erythromycin A, which can also be relevant for its oxime derivative, include anhydroerythromycin A.[3] Other related substances that can be formed during the synthesis and under acidic stress include the Z-isomer of erythromycin A oxime, erythromycin A itself, erythromycin A-6,9-hemiketal, and erythromycin A-6,9;9,12-spiroketal.
Q3: I am observing unexpected peaks in my HPLC analysis after subjecting my this compound sample to an acidic buffer. How can I identify these new peaks?
A3: Unexpected peaks likely represent degradation products. To identify them, you can employ a stability-indicating HPLC method coupled with mass spectrometry (MS). This will provide mass-to-charge ratios of the unknown peaks, aiding in their structural elucidation. Comparing the retention times and mass spectra with known standards of potential degradation products, such as anhydroerythromycin A, is a crucial step. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to systematically generate and identify potential degradation products.
Q4: How can I prevent or minimize the acid-induced degradation of this compound during my experiments?
A4: Several strategies can be employed to enhance the stability of this compound in acidic environments:
-
pH Control: Maintaining the pH of your experimental solutions at or near neutrality (pH 7.0-7.5) is the most straightforward approach to minimize acid-catalyzed degradation.
-
Formulation with Buffers: Incorporating buffering agents into your formulation can help maintain a stable pH and protect the compound from acidic microenvironments.
-
Enteric Coating: For in vivo or oral formulation studies, applying an enteric coating to your dosage form can protect the this compound from the highly acidic environment of the stomach and allow for its release in the more alkaline conditions of the small intestine.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes. This can physically protect the labile parts of the molecule from the acidic environment, thereby improving its stability.
Q5: My attempts to formulate this compound with an enteric coating are not providing adequate protection. What could be the issue?
A5: Inconsistent or inadequate protection from an enteric coat can stem from several factors:
-
Coating Thickness and Uniformity: An insufficient or non-uniform coating will not provide a complete barrier against gastric acid. The thickness of the coating is a critical quality attribute that directly impacts the dissolution behavior.
-
Polymer Selection: The choice of enteric polymer is crucial. Different polymers have different pH dissolution profiles. Ensure the selected polymer's dissolution pH is appropriate for the intended site of drug release.
-
Plasticizer Concentration: The amount of plasticizer in the coating formulation affects its flexibility and integrity. Inadequate plasticization can lead to cracks in the coating.
-
Coating Process Parameters: Factors such as spray rate, atomization pressure, and drying temperature during the coating process must be carefully controlled to ensure a uniform and intact film.
Q6: I am using cyclodextrins to stabilize my this compound, but I am still observing degradation. How can I optimize this approach?
A6: While cyclodextrin complexation is a promising technique, its effectiveness depends on several factors:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity (α, β, or γ-cyclodextrin) must be appropriate to accommodate the this compound molecule or the part of it that is most susceptible to acid degradation.
-
Molar Ratio: The stoichiometry of the this compound to cyclodextrin ratio is critical for efficient complexation. This should be optimized to ensure maximum inclusion.
-
Method of Complexation: Different methods like kneading, co-precipitation, and freeze-drying can yield complexes with varying stability and dissolution characteristics. The chosen method should be optimized for your specific application.
-
Presence of Water: The amount of water present during complexation and in the final formulation can influence the stability of the inclusion complex.
Quantitative Data Summary
While specific kinetic data for the acid degradation of this compound is not extensively available in the public domain, the following table provides a comparative overview of the acid stability of erythromycin A and its more stable analog, azithromycin, to illustrate the magnitude of stability improvement that can be achieved through chemical modification. This data can serve as a benchmark for evaluating the stability of this compound.
| Compound | pH | Temperature (°C) | Time for 10% Degradation (t₁₀%) | Reference |
| Erythromycin A | 2.0 | 37 | 3.7 seconds | |
| Azithromycin | 2.0 | 37 | 20.1 minutes |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products of this compound under acidic conditions.
Objective: To generate and identify acid-induced degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Stress: To the this compound solution, add 1N HCl to achieve the desired acidic pH (e.g., pH 1-2).
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration (e.g., several hours to days). Periodically withdraw aliquots.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1N NaOH or a saturated NaHCO₃ solution to quench the degradation reaction.
-
HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Peak Identification: Use a mass spectrometer detector to obtain the mass-to-charge ratio of the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential acid degradation products.
Objective: To develop a chromatographic method that can resolve and quantify this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS C18, 5 µm, 4.6 x 150 mm) is a common choice.
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is often effective. For example, a mobile phase of 0.02 M phosphate buffer (pH 6.5) and acetonitrile (40:60, v/v) can be used. The pH and the organic modifier ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
-
Detection: UV detection at 215 nm is suitable for erythromycin and its derivatives. Mass spectrometric detection provides higher selectivity and structural information.
-
Injection Volume: Typically 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 3: Preparation of Enteric-Coated this compound Pellets
This protocol describes a general method for preparing enteric-coated pellets to protect this compound from acidic environments.
Objective: To formulate this compound into enteric-coated pellets.
Materials:
-
This compound
-
Microcrystalline cellulose (MCC)
-
Lactose
-
Binder solution (e.g., polyvinylpyrrolidone in ethanol/water)
-
Enteric coating polymer (e.g., Eudragit® L 100-55, cellulose acetate phthalate)
-
Plasticizer (e.g., triethyl citrate, polyethylene glycol)
-
Anti-tacking agent (e.g., talc)
-
Coating solvent (e.g., ethanol/water mixture)
-
Extruder/Spheronizer
-
Fluid bed coater
Procedure:
-
Core Pellet Formulation:
-
Mix this compound with MCC and lactose.
-
Granulate the powder blend with the binder solution.
-
Extrude the wet mass through a screen to form cylindrical extrudates.
-
Spheronize the extrudates to form uniform spherical pellets.
-
Dry the pellets to a desired moisture content.
-
-
Enteric Coating Suspension Preparation:
-
Dissolve the enteric polymer and plasticizer in the coating solvent.
-
Disperse the anti-tacking agent in the polymer solution to form a homogenous suspension.
-
-
Coating Process:
-
Place the core pellets in a fluid bed coater.
-
Spray the coating suspension onto the pellets under controlled conditions of inlet air temperature, spray rate, and atomization pressure.
-
Continue the coating process until the desired weight gain (coating thickness) is achieved.
-
-
Curing: Cure the coated pellets at an elevated temperature for a specified time to ensure complete film formation.
-
Evaluation: Evaluate the coated pellets for drug content, particle size distribution, and acid resistance and dissolution testing according to pharmacopeial methods.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of the main impurity in erythromycin oxime - Beijing Institute of Technology [pure.bit.edu.cn:443]
Technical Support Center: Optimizing HPLC Conditions for Erythromycylamine Separation
Welcome to the technical support center for the HPLC separation of erythromycylamine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Question: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and troubleshooting steps:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine functional groups of this compound, leading to peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) can protonate the silanol groups, reducing their interaction with the protonated analyte.[1][3] Conversely, operating at a high pH (e.g., pH 9-11) can deprotonate the analyte, minimizing interactions. The choice of pH will depend on the pKa of this compound and the stability of the column.
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the free silanol groups are chemically bonded with a small silane to reduce their availability for interaction.
-
Solution 3: Use a Polymer-Based Column: These columns are more stable at higher pH ranges, which can be beneficial for analyzing basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Interfering Compounds: A co-eluting impurity can manifest as a tail on the main peak.
-
Solution: Alter the mobile phase composition or gradient to improve resolution. Using a higher efficiency column (longer length or smaller particle size) may also resolve the co-eluting peaks.
-
Question: My this compound peak is split or shows a shoulder. What could be the cause?
Answer:
Peak splitting or shoulders can arise from several factors related to the sample solvent, column health, or chromatographic conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort the sample band, leading to split peaks.
-
Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.
-
-
Co-eluting Peak: Similar to peak tailing, an impurity eluting very close to the analyte can appear as a shoulder or a split peak.
-
Solution: Adjust the mobile phase strength or selectivity to separate the two compounds. A change in the organic modifier (e.g., acetonitrile to methanol) or a different column chemistry could also improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound separation?
A1: Based on methods developed for the closely related compound erythromycin, a good starting point for this compound separation would be reversed-phase chromatography. Key parameters to consider are:
-
Column: A C18 column is a common choice. For basic compounds, consider a polymer-based column or a modern, highly end-capped silica column to minimize peak tailing.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) is typically used. The pH of the buffer is a critical parameter to optimize for good peak shape.
-
Detection: UV detection at a low wavelength, such as 210-215 nm, is often employed as this compound lacks a strong chromophore.
Q2: How can I improve the resolution between this compound and its related impurities?
A2: Improving resolution often involves manipulating the "three pillars" of chromatography: efficiency, selectivity, and retention.
-
Increase Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.
-
Optimize Selectivity:
-
Mobile Phase pH: Adjusting the pH can alter the ionization state of this compound and its impurities, leading to changes in retention and selectivity.
-
Organic Modifier: Switching between acetonitrile and methanol can change elution patterns.
-
Stationary Phase: Trying a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.
-
-
Adjust Retention: Modifying the organic-to-aqueous ratio in the mobile phase will change the retention times. A gradient elution may be necessary to resolve complex mixtures.
Q3: What sample preparation steps are recommended for this compound analysis?
A3: Proper sample preparation is crucial for robust and reliable HPLC analysis.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase itself.
-
Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Solid-Phase Extraction (SPE): For complex matrices like biological fluids or fermentation broths, an SPE cleanup step may be necessary to remove interferences.
Data Presentation
Table 1: Summary of HPLC Conditions for Erythromycin and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Shodex Asahipak ODP-50 4E (250 x 4.6 mm, 5 µm) | Reversed-phase column | Waters BEH C18 (50 x 2.1 mm, 1.7 µm) | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 11) (60:40 v/v) | Acetonitrile:Methanol:0.2M Ammonium Acetate:Water (45:10:10:35) (pH 7.0) | Gradient with Mobile Phase A (Buffer:Methanol, 35:65) and B (Methanol) | 0.01N Phosphate Buffer:Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 70 °C | 50 °C | Not Specified |
| Detection | 210 nm | Not Specified | 210 nm | 224 nm |
Experimental Protocols
Protocol 1: General Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound.
-
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase will be a mixture of this buffer and acetonitrile. Start with a composition of 70:30 (Buffer:Acetonitrile, v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the standard solution through a 0.2 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 215 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Assess the peak shape (tailing factor should ideally be < 1.5) and retention time.
-
-
Optimization:
-
If peak tailing is observed, consider adjusting the mobile phase pH or using a different column as described in the troubleshooting section.
-
If resolution with impurities is poor, adjust the acetonitrile percentage or consider a gradient elution.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Logical approach to HPLC method optimization.
References
overcoming challenges in the synthesis of erythromycylamine derivatives
Welcome to the technical support center for the synthesis of erythromycylamine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues, detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.
1. Oximation of Erythromycin A
Q1: My oximation of Erythromycin A results in a low yield and a mixture of (E) and (Z) isomers. How can I improve the yield and selectivity for the desired (E)-isomer?
A1: The formation of a mixture of (E) and (Z) isomers is a common challenge in the oximation of Erythromycin A. The (E)-isomer is often the desired product for subsequent reactions.[1] To optimize this step, consider the following:
-
Solvent and Catalyst Selection: The choice of solvent and acid catalyst significantly impacts the E/Z ratio and overall yield. Using a mildly polar solvent like isopropanol or ethanol in combination with a mild acid catalyst such as acetic acid has been shown to improve the yield of the 9-oxime to over 97% and increase the E/Z isomer ratio.[1] Methanol, in contrast, may lead to the formation of more of the undesired (Z)-isomer and degradation impurities.[1]
-
Reaction Temperature: Maintain the reaction temperature between 45°C and 55°C to ensure a reasonable reaction rate without promoting the formation of degradation byproducts.[1]
-
pH Control: The oximation of erythromycin is sensitive to acidic conditions, which can lead to degradation. It is crucial to control the amount of acid used as a catalyst.[2]
Q2: I am observing significant degradation of my Erythromycin A starting material during the oximation reaction. What is the likely cause and how can I prevent it?
A2: Degradation of Erythromycin A during oximation is often due to the acidic conditions required for the reaction. Erythromycin A is unstable in acidic environments and can undergo intramolecular dehydration. To minimize degradation:
-
Use a Mild Acid Catalyst: Employ a mild acid like acetic acid rather than a strong acid.
-
Control Catalyst Concentration: Use a catalytic amount of the acid. A recommended range is 0.25 to 0.5 grams of acetic acid per gram of Erythromycin A.
-
Temperature Management: Avoid excessive temperatures which can accelerate degradation. Stick to the recommended temperature range of 45-55°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
2. Reduction of Erythromycin A Oxime to this compound
Q3: The reduction of my Erythromycin A oxime to 9(S)-erythromycylamine is giving a low yield and multiple side products. What are the best practices for this reduction?
A3: The reduction of the oxime to the primary amine is a critical step. Incomplete reduction or the formation of side products can complicate purification.
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using PtO2 or Raney Nickel) and chemical reduction with reagents like sodium borohydride in the presence of a transition metal salt (e.g., copper(II) sulfate) are common methods. The choice of catalyst and reaction conditions can influence the stereoselectivity and yield. For instance, catalytic reduction of erythromycin 9-oxime using PtO2 can yield 9(S)-erythromycylamine, while excess Raney nickel may favor the formation of the 9(R)-epimer.
-
Reaction Conditions: For catalytic hydrogenation, the choice of solvent (e.g., water or glacial acetic acid) can affect the product distribution. For chemical reductions, the stoichiometry of the reducing agent and the temperature should be carefully controlled to avoid over-reduction or side reactions.
-
Work-up Procedure: A careful work-up is necessary to isolate the desired amine and remove the reducing agent and byproducts. This may involve extraction and subsequent purification.
3. Derivatization of this compound
Q4: I am struggling with low yields during the N-alkylation of 9(S)-erythromycylamine with alkyl halides. What could be the issue?
A4: Low yields in N-alkylation reactions of this compound can be attributed to several factors:
-
Steric Hindrance: The erythromycin scaffold is sterically hindered, which can make the amine less accessible to bulky alkylating agents.
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine can be a limiting factor.
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.
-
Solvent and Base Selection: The choice of solvent and base is critical. For instance, using a more polar aprotic solvent like DMF or DMSO and a stronger, more soluble base like cesium carbonate might improve the reaction rate and yield compared to acetone and potassium carbonate. Adding a catalytic amount of potassium iodide can also be beneficial.
Q5: My acylation of the 9(S)-amino group is not selective, and I am getting acylation at other hydroxyl groups. How can I improve the selectivity?
A5: The presence of multiple hydroxyl groups on the erythromycin scaffold necessitates a careful strategy for selective N-acylation.
-
Protecting Groups: To achieve selectivity, it is often necessary to protect the hydroxyl groups, particularly the 2'- and 4''-hydroxyls, before performing the N-acylation. The choice of protecting group is crucial and should be stable to the acylation conditions and readily removable afterward.
-
Reaction Conditions: The choice of acylating agent and reaction conditions can also influence selectivity. Using milder acylating agents and controlling the stoichiometry can help to favor N-acylation over O-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for in my this compound synthesis?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:
-
From Oximation: The (Z)-isomer of erythromycin A oxime, unreacted Erythromycin A, and acidic degradation products like anhydroerythromycin A.
-
From Reduction: The 9(R)-epimer of this compound, and potentially over-reduced or side-products depending on the reducing agent used.
-
From Derivatization: Unreacted this compound, and O-alkylated or O-acylated byproducts if hydroxyl groups are not adequately protected.
Q2: How can I effectively monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions in the synthesis of this compound derivatives. For more quantitative analysis and to check for the presence of closely related impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the best methods for purifying crude 9(S)-erythromycylamine?
A3: Purification of 9(S)-erythromycylamine can be challenging due to its polarity and the presence of structurally similar impurities. Common purification techniques include:
-
Crystallization: If a suitable solvent system can be found, crystallization is an effective method for obtaining pure product.
-
Column Chromatography: Silica gel column chromatography is often used for the purification of erythromycin derivatives. The choice of eluent system is critical for achieving good separation.
Data Summary
Table 1: Oximation of Erythromycin A - Effect of Solvent and Catalyst on Yield and Isomer Ratio
| Solvent | Acid Catalyst | 9-Oxime Yield (%) | E/Z Isomer Ratio | Reference |
| Isopropanol | Acetic Acid | > 97.6 | > 6.0 | |
| Ethanol | Acetic Acid | > 97.6 | - | |
| Methanol | Organic Acid | Lower | Lower |
Table 2: Common Impurities in Erythromycin Synthesis
| Impurity Name | Origin | Method of Detection |
| Erythromycin B, C | Fermentation | HPLC |
| Anhydroerythromycin A | Acidic Degradation | HPLC-MS |
| (Z)-Erythromycin A Oxime | Oximation Reaction | HPLC, NMR |
| 9(R)-Erythromycylamine | Reduction of Oxime | HPLC, Chiral Chromatography |
| N-demethylerythromycin A | Side reaction/Impurity | HPLC-MS |
Experimental Protocols
Protocol 1: Synthesis of Erythromycin A 9-Oxime (High (E)-Isomer Ratio)
Materials:
-
Erythromycin A
-
Isopropanol
-
50% Aqueous Hydroxylamine
-
Acetic Acid
-
4N Sodium Hydroxide
-
Isopropyl Acetate
Procedure:
-
Dissolve Erythromycin A (e.g., 50 g) in isopropanol (e.g., 100 ml) in a reaction flask with stirring.
-
Add 50% aqueous hydroxylamine (e.g., 42.5 g) to the solution.
-
Slowly add acetic acid (e.g., 16.3 g) to the reaction mixture.
-
Heat the reaction mixture to 45-55°C and maintain for a sufficient time for the reaction to complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Add isopropyl acetate to the cooled mixture.
-
Adjust the pH to >11.0 with 4N sodium hydroxide.
-
Separate the organic layer, wash with a dilute caustic solution, and concentrate to dryness to obtain the crude Erythromycin A oxime.
-
The crude product can be further purified by crystallization from a mixture of isopropanol and water.
Protocol 2: Reductive Alkylation of 9(S)-Erythromycylamine
Materials:
-
9(S)-Erythromycylamine
-
Aliphatic Aldehyde (e.g., propionaldehyde)
-
Sodium Cyanoborohydride
-
Methanol
-
Acetic Acid (optional, to maintain pH)
Procedure:
-
Dissolve 9(S)-erythromycylamine in methanol.
-
Add the aliphatic aldehyde (1-1.2 equivalents).
-
Slowly add sodium cyanoborohydride (1-1.5 equivalents) in portions. The pH may need to be maintained in a slightly acidic range (e.g., pH 5-6) with the addition of acetic acid.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for oximation of Erythromycin A.
Caption: Troubleshooting logic for N-alkylation of 9(S)-erythromycylamine.
References
minimizing degradation of erythromycylamine in solution
Welcome to the technical support center for erythromycylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is rapidly losing potency. What is the most likely cause?
A1: The most probable cause is acidic pH. This compound, like its parent compound erythromycin, is highly susceptible to degradation in acidic conditions. The primary degradation pathway for erythromycin involves an acid-catalyzed intramolecular cyclization, rendering the molecule inactive. While the C9-amine modification in this compound likely improves stability compared to erythromycin, exposure to a low pH environment (pH < 6.0) remains the most significant risk factor for degradation.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: For maximal stability in aqueous solutions, it is recommended to maintain a pH range of 7.0 to 8.0. Erythromycin is known to be most stable around pH 7.0-7.5.[1] Deviations into acidic or strongly alkaline conditions will accelerate degradation.
Q3: I am seeing unexpected peaks in my HPLC analysis. What could they be?
A3: Unexpected peaks are likely degradation products. Under acidic stress, erythromycin forms inactive compounds like anhydroerythromycin A.[2][3] Under alkaline conditions, hydrolysis of the lactone ring can occur.[3] It is crucial to run a forced degradation study to identify the retention times of potential degradants under acidic, basic, and oxidative conditions.
Q4: Can I store my prepared this compound stock solution? If so, under what conditions?
A4: Yes, but proper conditions are critical. For short-term storage (up to 72 hours), solutions prepared in a neutral buffer (pH 7.0-8.0) should be stored at 2-8°C and protected from light. For longer-term storage, consider preparing aliquots in a suitable solvent like ethanol or DMSO and storing them at -20°C or -80°C to minimize water-related degradation. Always perform a stability check on a thawed aliquot before use.
Q5: My experiment requires a non-aqueous solvent. Which solvents are recommended for this compound?
A5: this compound is soluble in alcohols (e.g., ethanol), acetone, chloroform, acetonitrile, and ethyl acetate. Using a non-aqueous solvent can significantly improve stability by preventing water-catalyzed degradation pathways such as hydrolysis. For experiments in aqueous media, preparing a concentrated stock in a solvent like ethanol or DMSO and then diluting it into the aqueous buffer immediately before use is a common and effective strategy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in cell culture medium. | Acidification of the medium by cell metabolism (CO₂ production). | Use a bicarbonate-buffered medium (e.g., DMEM, RPMI-1640) in a CO₂-controlled incubator to maintain pH. Prepare fresh media with this compound for each experiment or replace it at regular intervals (e.g., every 24 hours). |
| Precipitation observed in the solution. | Poor solubility at the working pH or concentration. Use of an inappropriate buffer salt. | Verify the solubility of this compound at the target pH. Use a pre-dissolved stock solution in a miscible organic solvent. Ensure buffer components do not interact with this compound (phosphate buffers are generally suitable). |
| Inconsistent results between experiments. | Degradation during storage or handling. Inconsistent solution preparation. | Prepare fresh solutions for each experiment from a solid compound or a properly stored frozen stock. Ensure precise pH control and consistent temperature and light exposure during experiments. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation or formation of chromophoric degradation products. | Protect the solution from light. If the process allows, deaerate buffers to remove dissolved oxygen. Avoid using reagents that contain oxidizing agents. |
Key Degradation Pathways and Influencing Factors
The stability of this compound is primarily influenced by pH, temperature, and the solvent system.
Caption: Factors influencing this compound degradation pathways.
Quantitative Stability Data
Table 1: pH-Dependent Stability of Erythromycin A in Aqueous Solution
| pH | Temperature (°C) | Time for 10% Degradation (t₁₀) | Stability Profile | Reference |
| 2.0 | 37 | ~3.7 seconds | Extremely Unstable | |
| 5.0 | 25 | Rapid Degradation | Very Unstable | |
| 6.5 | 25 | Stable for Release Test Duration | Moderately Stable | |
| 7.0 - 8.0 | 25 | Slow Degradation | Most Stable Range | |
| > 9.0 | Not Specified | Degradation via Hydrolysis | Unstable |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes how to prepare a buffered aqueous solution of this compound for general experimental use.
Caption: Workflow for preparing a stabilized this compound solution.
Methodology:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer.
-
pH Adjustment: Adjust the buffer's pH to 7.4 using 1M NaOH or 1M H₃PO₄.
-
Stock Solution: Weigh the required amount of solid this compound and dissolve it in a minimal volume of ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolution: Ensure the solid is completely dissolved. Gentle vortexing can be applied.
-
Final Dilution: Slowly add the stock solution to the pH 7.4 phosphate buffer while stirring to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment.
-
Sterilization: If required for sterile applications (e.g., cell culture), filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the solution in a tightly sealed, light-protected container at 2-8°C. Use within 72 hours for best results.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to determine the stability of this compound in a given solution over time.
Methodology:
-
Solution Preparation: Prepare the this compound solution in the desired buffer or medium as described in Protocol 1.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This serves as the T=0 reference.
-
Incubation: Store the bulk solution under the desired test conditions (e.g., 4°C, 25°C, 37°C), protected from light.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from the bulk solution.
-
Sample Analysis: Dilute each aliquot to the same concentration as the T=0 sample and analyze by HPLC.
-
Data Analysis: Quantify the peak area of the intact this compound peak at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.4% ammonium hydroxide in water and methanol |
| Detection | UV at 215 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Note: These conditions are a starting point and should be optimized for your specific system and requirements.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Erythromycylamine
Disclaimer: Information regarding the in vivo bioavailability of erythromycylamine is limited in publicly available scientific literature. Therefore, this technical support guide is primarily based on extensive research into its parent compound, erythromycin. The strategies and protocols described herein are established for erythromycin and are presumed to be highly relevant to this compound due to their structural similarities. Researchers should consider these recommendations as a starting point and adapt them based on their own experimental findings with this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments aimed at enhancing the in vivo bioavailability of this compound.
Question 1: My this compound formulation shows poor and variable oral absorption in animal models. What are the likely causes and how can I troubleshoot this?
Answer:
Poor and variable oral absorption of macrolide antibiotics like this compound is often attributed to two primary factors: instability in the acidic environment of the stomach and low aqueous solubility, which limits dissolution.
Troubleshooting Steps:
-
Assess Gastric Stability:
-
Problem: this compound, similar to erythromycin, is likely susceptible to degradation at low pH.[1][2] This leads to the formation of inactive metabolites before the drug can reach the site of absorption in the small intestine.[2]
-
Solution:
-
In Vitro Stability Study: Incubate your this compound formulation in simulated gastric fluid (SGF, pH 1.2) and measure the degradation over time using a validated analytical method like LC-MS/MS.
-
Formulation Strategy: If significant degradation is observed, consider enteric coating of your formulation. Enteric coatings are pH-sensitive polymers that protect the drug from the acidic stomach environment and dissolve in the more neutral pH of the small intestine.[2][3]
-
-
-
Evaluate Dissolution Profile:
-
Problem: Low aqueous solubility can lead to incomplete dissolution in the gastrointestinal fluids, resulting in poor absorption.
-
Solution:
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated intestinal fluid (SIF, pH 6.8). If the dissolution rate is low, consider the following strategies to enhance solubility:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.
-
-
-
-
Investigate Permeability:
-
Problem: The drug may have inherently low permeability across the intestinal epithelium.
-
Solution:
-
In Vitro Permeability Assay: Utilize the Caco-2 cell monolayer model to assess the intestinal permeability of this compound. This can help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing net absorption.
-
-
Question 2: I am developing a nanoformulation (e.g., solid lipid nanoparticles, polymeric nanoparticles) for this compound, but the encapsulation efficiency is low. What factors should I consider?
Answer:
Low encapsulation efficiency (EE) is a common challenge in nanoformulation development. Several factors related to the drug, polymer/lipid, and process parameters can influence EE.
Troubleshooting Steps:
-
Drug-Carrier Interaction:
-
Problem: Poor affinity between this compound and the lipid or polymer matrix will result in low encapsulation.
-
Solution:
-
Solubility in the Matrix: Ensure that this compound is soluble in the molten lipid or the organic solvent used for polymer precipitation. For solid lipid nanoparticles (SLNs), selecting a lipid in which the drug has high solubility is crucial.
-
Polymer Selection: For polymeric nanoparticles, the choice of polymer is critical. The interaction between the drug and polymer (e.g., hydrogen bonding, hydrophobic interactions) will dictate the loading capacity.
-
-
-
Process Parameters:
-
Problem: The method of nanoparticle preparation and the parameters used can significantly impact EE.
-
Solution:
-
Homogenization/Sonication: For methods like hot homogenization followed by ultrasonication for SLNs, optimizing the speed and duration of homogenization and sonication is key to achieving small particle size and high EE.
-
Solvent Evaporation Rate: In nanoprecipitation methods for polymeric nanoparticles, a rapid solvent evaporation can lead to drug precipitation outside the nanoparticles. Control the evaporation rate to allow for efficient entrapment.
-
Surfactant Concentration: The concentration of the stabilizer (e.g., poloxamer, PVA) is critical. Insufficient surfactant can lead to particle aggregation and drug leakage, while excessive amounts can reduce EE by increasing the drug's solubility in the external phase.
-
-
Question 3: My this compound prodrug does not show a significant improvement in bioavailability compared to the parent drug. What could be the reason?
Answer:
The success of a prodrug strategy depends on a delicate balance between improved absorption of the prodrug and its efficient conversion back to the active parent drug in vivo.
Troubleshooting Steps:
-
Assess Prodrug Stability and Permeability:
-
Problem: The prodrug itself may not have the desired physicochemical properties for enhanced absorption.
-
Solution:
-
LogP and Solubility: Determine the lipophilicity (LogP) and aqueous solubility of the prodrug. An ideal prodrug should have a balance of lipophilicity to cross the cell membrane and sufficient solubility to be present at the absorption site.
-
Caco-2 Permeability: Evaluate the permeability of the prodrug using the Caco-2 model to confirm that the chemical modification has indeed improved its transport characteristics.
-
-
-
Evaluate In Vivo Conversion:
-
Problem: The prodrug may not be efficiently hydrolyzed to release this compound after absorption.
-
Solution:
-
Plasma Stability Assay: Incubate the prodrug in plasma from the animal model being used and measure the rate of conversion to this compound. This will indicate if the necessary enzymes for hydrolysis are present and active.
-
Metabolite Profiling: Analyze plasma samples from your in vivo study not just for the prodrug and parent drug, but also for other potential metabolites. This can reveal if the prodrug is being metabolized through an alternative pathway that does not yield the active compound.
-
-
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for Erythromycin (as a proxy for this compound)
| Formulation Strategy | Key Findings | Cmax | Tmax (h) | AUC | Reference |
| Enteric-Coated Pellets | Protected erythromycin base from gastric acid, allowing for absorption in the small intestine. | 1.13 - 1.68 µg/mL | ~3 | - | |
| Solid Lipid Microparticles (SLMs) | Showed higher efficacy in vivo compared to the unformulated drug, suggesting improved bioavailability. | - | - | - | |
| pH-Sensitive Polymeric Nanoparticles | Protected the drug from acidic pH with maximum release in the intestinal pH. Showed a higher dissolution rate compared to the marketed product. | - | - | - | |
| Co-administration with Trikatu | Increased Cmax by 4.5 times and AUC by 4.127 times in rabbits. | 89.125 µg/mL (with Trikatu) vs. lower value for erythromycin alone | - | 447.815 mg-hr/mL (with Trikatu) vs. 108.499 mg-hr/mL |
Note: The data presented is for erythromycin and its derivatives. Cmax, Tmax, and AUC values are highly dependent on the dose, animal model, and analytical method used, and therefore direct comparison between studies should be made with caution.
Experimental Protocols
1. Protocol for In Vivo Bioavailability Study in a Rat Model
This protocol provides a general framework for assessing the in vivo bioavailability of an this compound formulation.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. They should be fasted overnight before the experiment.
-
Formulation Administration:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
Absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
2. Protocol for Caco-2 Permeability Assay
This protocol outlines the steps for evaluating the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
The transport of a paracellular marker (e.g., Lucifer yellow) can also be assessed.
-
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the this compound solution to the apical (donor) side of the Transwell®.
-
At specific time points, collect samples from the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the this compound solution to the basolateral (donor) side.
-
Collect samples from the apical (receiver) side at the same time points.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug transport
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
-
Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the compound is a substrate for active efflux.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
Technical Support Center: Erythromycylamine Stability and Formulation
Disclaimer: Information regarding the stability and formulation of erythromycylamine is not extensively available in public literature. The following guidance is based on data from its parent compound, erythromycin. Due to their close structural similarity, the degradation pathways and formulation strategies for erythromycin are considered highly relevant and applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
A1: Based on its erythromycin core, this compound is expected to be highly susceptible to degradation in acidic conditions. The gastric environment can lead to rapid inactivation through intramolecular cyclization reactions.[1][2] Additionally, hydrolysis of the macrolide lactone ring and cleavage of the glycosidic bonds linking the desosamine and cladinose sugars are potential degradation pathways, influenced by pH and the presence of water.[1][3]
Q2: How does pH affect the stability of this compound in solution?
A2: Erythromycin, the parent compound, is known to be unstable in solutions with a pH below 7.[3] Maximum stability is generally observed in the neutral to slightly alkaline pH range (pH 7-8.5). In acidic conditions (e.g., pH < 4), degradation is rapid. Therefore, maintaining a controlled pH environment is critical during formulation and storage.
Q3: What are the main degradation products of the erythromycin scaffold?
A3: Under acidic conditions, the erythromycin molecule undergoes intramolecular cyclization to form inactive degradation products such as anhydroerythromycin A. Other potential degradation pathways include the slow loss of the cladinose sugar. Oxidative stress can also lead to the formation of various degradation products, including demethylated derivatives.
Q4: Which formulation techniques can enhance the stability of this compound?
A4: Several advanced drug delivery systems have been proven effective for the structurally similar erythromycin and can be applied to this compound:
-
Liposomal Encapsulation: Entrapping the molecule within lipid bilayers protects it from harsh environmental conditions, offers sustained release, and can improve bioavailability.
-
Solid Lipid Nanoparticles (SLNs): These lipid-based nanocarriers can encapsulate the drug, shielding it from degradation and providing controlled release profiles.
-
Polymeric Nanoparticles: Using pH-sensitive polymers like Eudragit® can protect the drug from acidic degradation in the stomach and trigger its release in the higher pH of the intestine.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can physically shield the this compound molecule from hydrolytic attack, thereby improving its stability in aqueous solutions.
Q5: What analytical methods are suitable for stability testing of this compound?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods are the most common and effective techniques. These methods can separate the parent drug from its degradation products, allowing for accurate quantification of stability over time. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, photolysis) are essential to validate the stability-indicating nature of the analytical method.
Troubleshooting Guides
Issue 1: Rapid loss of active ingredient in an aqueous formulation during pilot batch production.
-
Question: My aqueous formulation of this compound shows significant degradation within a few hours at room temperature. What could be the cause and how can I fix it?
-
Answer: The most likely cause is suboptimal pH. Erythromycin and its derivatives are highly unstable in acidic or strongly alkaline aqueous solutions.
-
Troubleshooting Steps:
-
Measure the pH: Immediately check the pH of your formulation.
-
Adjust pH: Use appropriate buffers to adjust and maintain the pH in the optimal range of 7.0-8.5.
-
Reduce Water Activity: If possible, consider reducing the amount of free water by incorporating co-solvents like dimethyl isosorbide, which has been shown to improve erythromycin stability.
-
Refrigerate: Store the formulation under refrigerated conditions (2-8 °C) to slow down the degradation kinetics.
-
-
Issue 2: Low entrapment efficiency in a solid lipid nanoparticle (SLN) formulation.
-
Question: I am struggling to achieve high entrapment efficiency (>70%) for my this compound SLNs. What factors should I investigate?
-
Answer: Low entrapment efficiency in SLNs can be due to several factors related to the formulation and process parameters.
-
Troubleshooting Steps:
-
Lipid and Surfactant Concentration: The ratio of the drug to the lipid and the concentration of the surfactant are critical. Systematically optimize the lipid concentration and the surfactant-to-cosurfactant ratio. A full factorial or Box-Behnken design can be employed for this.
-
Homogenization/Sonication Time: The energy input during SLN preparation affects particle size and entrapment. Increase the stirring time or sonication duration to reduce particle size, which can sometimes lead to higher entrapment.
-
Drug Solubility in Lipid: Ensure the drug has good solubility in the molten lipid phase. If solubility is low, consider screening different lipids (e.g., glyceryl monostearate, stearic acid) to find a more suitable matrix.
-
-
Issue 3: Inconsistent results during stability-indicating HPLC analysis.
-
Question: My HPLC results for a forced degradation study of this compound are not reproducible. What should I check in my analytical method?
-
Answer: Reproducibility issues in HPLC analysis of erythromycin-like compounds often stem from the mobile phase pH, column temperature, or sample preparation.
-
Troubleshooting Steps:
-
Mobile Phase pH: Erythromycin HPLC assays are best performed at a high pH (around 9-11) to ensure the analyte is in a stable, non-ionized form, leading to better peak shape and retention. Ensure your mobile phase is robustly buffered.
-
Column Temperature: Elevated column temperatures (e.g., 60-70 °C) can improve peak resolution and reduce viscosity of high-pH mobile phases. Ensure your column oven is accurately calibrated and stable.
-
Sample Preparation: Be consistent with the diluent used for your samples and standards. The pH of the diluent should be controlled to prevent on-instrument degradation.
-
Column Choice: Use a column specifically designed for high-pH applications (e.g., a hybrid particle or polymer-based C18 column) to prevent stationary phase degradation.
-
-
Data Presentation
Table 1: Influence of Formulation Parameters on Erythromycin Solid Lipid Nanoparticle (SLN) Characteristics
| Formulation Code | Lipid Conc. (mg/mL) | Surfactant:Cosurfactant Ratio | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| Optimal SLN | 15 | 1:1 | 88.40 ± 2.09 | 153.21 ± 2.31 | |
| F2 | - | - | 80.90 ± 0.11 | 518.6 |
Data is for Erythromycin, but provides a starting point for this compound formulation.
Table 2: Stability of Erythromycin Under Accelerated Storage Conditions
| Storage Condition | Duration | Erythromycin A Assay (%) | Impurity B (%) | Impurity H (%) | Reference |
| -20 °C | 6 months | 91.5 | 0.7 | 0.2 | |
| 40 °C | 6 months | 90.7 | 1.0 | 0.5 | |
| 50 °C | 6 months | 90.1 | 1.3 | 0.8 |
This data highlights the impact of temperature on the degradation of the erythromycin core structure.
Visualizations
Caption: Acid-catalyzed degradation of the erythromycin core.
Caption: Experimental workflow for liposomal encapsulation.
Caption: Relationship between stability issues and solutions.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues in chromatographic analysis of erythromycylamine
Technical Support Center: Chromatographic Analysis of Erythromycylamine
Welcome to the technical support center for the chromatographic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the chromatographic analysis of this compound?
A1: Co-elution in the analysis of this compound and related compounds often stems from the presence of structurally similar impurities. Common sources of co-eluting peaks include:
-
Related Substances: Erythromycin is a mixture of related compounds (Erythromycin A, B, C, E, F, etc.), and derivatives like this compound can have similar impurities.[1][2]
-
Degradation Products: this compound can degrade under certain conditions (e.g., acidic or alkaline pH, high temperature), leading to products with similar retention times.[3] Anhydroerythromycin A and erythromycin A enol ether are known degradation products of erythromycin that can pose separation challenges.[2]
-
Matrix Effects: Components from the sample matrix, such as excipients in pharmaceutical formulations, can interfere with the analyte peak.[4]
Q2: My this compound peak is showing significant tailing. Is this a co-elution issue?
A2: Peak tailing for basic compounds like this compound is a frequent problem in reversed-phase chromatography and can sometimes indicate a co-eluting impurity on the tail of the main peak. However, it is more commonly caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing. Adjusting the mobile phase pH to a higher value can help suppress these interactions and improve peak shape.
Q3: How can I confirm that I have a co-elution problem?
A3: Several methods can be used to confirm co-elution:
-
Peak Purity Analysis (with DAD/PDA Detector): A diode-array detector (DAD) or photodiode-array (PDA) detector can assess the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge (m/z) ratio is present, which would confirm the presence of multiple co-eluting compounds.
Troubleshooting Guides
Issue: Poor resolution between this compound and a known related substance.
This guide provides a systematic approach to improving the separation between this compound and a co-eluting related substance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving peak resolution.
Detailed Steps:
-
Adjust Mobile Phase pH: For basic compounds like this compound, using a mobile phase with a high pH (e.g., pH 9-11) can significantly improve peak shape and selectivity by suppressing the ionization of residual silanols on the column.
-
Optimize Organic Solvent Percentage: Methodically adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent concentration will generally increase retention times and may improve the separation between closely eluting peaks.
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order or improve the spacing between peaks.
-
Modify Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analyte.
-
Select an Alternative Column: If the above steps do not provide adequate resolution, consider a column with a different stationary phase chemistry. For instance, if you are using a standard C18 column, a C8, phenyl, or a polymer-based column might offer different selectivity. Columns with polar endcapping are often recommended for basic compounds.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Erythromycin and Related Substances
This protocol is a general guideline for the separation of erythromycin and its related substances, which can be adapted for this compound analysis.
Methodology:
-
Column: C18 Polymeric, 5 µm particle size.
-
Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (adjusted to pH 9.0) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 2: LC-MS Method for Identification of Related Substances
This protocol is suitable for the identification and confirmation of co-eluting impurities.
Methodology:
-
Column: Ashaipak ODP-50, 5 µm particle size (250 mm x 4.6 mm i.d.).
-
Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile in a 35:25:40 (v/v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.
-
Detection: Mass Spectrometry (MS) with positive electrospray ionization (ESI+).
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
Ensure the sample concentration is appropriate for the sensitivity of the mass spectrometer.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Erythromycin and Related Substances Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS) | Method 3 (HPLC-UV) |
| Column | C18 Polymeric | Ashaipak ODP-50 | Asahipak Shodex ODP-50 4E |
| Mobile Phase | 0.02 M K2HPO4 (pH 9):ACN (60:40) | 0.023 M NH4-formate (pH 10.3):H2O:ACN (35:25:40) | Phosphate buffer (pH 11):ACN (40:60) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | Ambient | 50°C | 40°C |
| Detection | UV at 205 nm | MS (ESI+) | UV at 210 nm |
Visualizations
Caption: General experimental workflow for chromatographic analysis.
References
- 1. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microbiological Assays for Erythromycylamine Potency
Welcome to the Technical Support Center for optimizing microbiological assays for erythromycylamine potency. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on performing and troubleshooting these critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a microbiological potency assay for this compound?
A1: The microbiological assay for this compound, a derivative of erythromycin, is based on the principle of comparing its inhibitory effect on the growth of a susceptible microorganism to that of a known standard of the antibiotic.[1][2] The potency of the test sample is determined by measuring the size of the zone of growth inhibition it produces on an agar plate inoculated with the microorganism and comparing it to the zone sizes produced by a range of known concentrations of a reference standard.[1][3][4]
Q2: Which microorganism is typically used for erythromycin and its derivatives' potency assays?
A2: Bacillus pumilus (MTCC-1607 or NCIM-2327) is a commonly used test organism for the microbiological assay of erythromycin. Other organisms such as Micrococcus luteus and Staphylococcus epidermidis have also been used in macrolide antibiotic assays.
Q3: What is the difference between the cylinder-plate method and the disk diffusion method?
A3: Both are agar diffusion methods. In the cylinder-plate (or cup-plate) method, a sterile, hollow cylinder is placed on the agar surface, and the antibiotic solution is added to it. In the disk diffusion method, a paper disk impregnated with a specific amount of the antibiotic is placed on the agar. The cylinder-plate method is often used for quantitative potency assays where varying concentrations of standard and sample solutions are tested.
Q4: How does this compound inhibit bacterial growth?
A4: this compound, like its parent compound erythromycin, acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. This prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, ultimately halting protein production and inhibiting bacterial growth. This action is primarily bacteriostatic.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) instead of a microbiological assay?
A5: Yes, HPLC is a widely used chemical method for determining the potency of antibiotics. However, a key difference is that HPLC measures the concentration of the active pharmaceutical ingredient, while the microbiological assay measures the biological activity or potency. A microbiological assay can detect subtle changes in the molecule that might not be identified by chemical methods but could impact its effectiveness. Therefore, microbiological assays are often considered the definitive method for resolving doubts about potency.
Troubleshooting Guide
This guide addresses common issues encountered during the microbiological assay for this compound potency.
Issue 1: Inconsistent or irregular zone of inhibition diameters.
-
Question: My zones of inhibition are not perfectly circular or vary significantly between replicate plates. What could be the cause?
-
Answer:
-
Uneven Agar Surface: Ensure the petri dishes are on a level surface during agar solidification to achieve a uniform depth.
-
Improper Inoculum Spreading: Make sure the microbial suspension is spread evenly across the agar surface. Using sterile glass beads can help achieve a uniform lawn of bacteria.
-
Incorrect Cylinder/Disk Placement: Cylinders or disks should be placed gently but firmly on the agar surface to ensure complete contact. There should be adequate spacing between them to prevent overlapping of zones.
-
Pre-incubation/Pre-diffusion Time: Allowing the plates to stand at room temperature for 1 to 4 hours before incubation can help ensure uniform diffusion of the antibiotic into the agar and minimize variations.
-
Issue 2: Zones of inhibition are too large or too small.
-
Question: The zones of inhibition for my standard and/or sample are either much larger or smaller than expected. How can I correct this?
-
Answer:
-
Incorrect Inoculum Density: A lighter inoculum can result in larger zones, while a denser inoculum can lead to smaller zones. Standardize your inoculum to a 0.5 McFarland turbidity standard.
-
Incorrect Antibiotic Concentration: Double-check the calculations for your standard and sample dilutions. An error in dilution is a common cause of unexpected zone sizes.
-
Agar Depth: The depth of the agar in the plate can affect the size of the inhibition zone. A standard depth of 4 mm is recommended.
-
Incubation Temperature: Incubating at a temperature outside the optimal range for the test organism can affect its growth rate and consequently the zone sizes. For Bacillus pumilus, the incubation temperature is typically between 30-37°C.
-
Issue 3: No zones of inhibition are observed.
-
Question: I am not seeing any zones of inhibition for my sample or even my standard. What should I do?
-
Answer:
-
Inactive Antibiotic: Verify the expiration date and storage conditions of your this compound reference standard and sample. Improper storage can lead to degradation.
-
Resistant Test Organism: Ensure the microbial culture has not become resistant. It is advisable to use a fresh, validated culture for each assay.
-
Incorrect Media pH: The pH of the assay medium is crucial for the activity of erythromycin. For erythromycin assays, a pH of around 7.9 to 8.4 is often required.
-
Procedural Error: Review the entire protocol to ensure no steps were missed, such as adding the antibiotic to the cylinders or disks.
-
Issue 4: The dose-response curve for the standard is not linear.
-
Question: When I plot the zone diameter against the logarithm of the standard concentrations, the resulting graph is not a straight line. Why is this happening?
-
Answer:
-
Inappropriate Concentration Range: The linear relationship between zone diameter and log concentration typically holds true within a specific range. You may need to adjust the concentrations of your standard dilutions.
-
Assay Variability: High variability in the assay can obscure the linear relationship. Address the points in "Issue 1" to improve consistency.
-
Mathematical Model: While a linear model is often used, some studies suggest that for certain antibiotics, the relationship may not be perfectly linear. Ensure you are using the appropriate statistical model for your analysis.
-
Quantitative Data Summary
The following tables provide key quantitative parameters for performing a microbiological assay for this compound potency, based on protocols for erythromycin.
Table 1: Media and Buffer Composition
| Component | Purpose | Typical Composition/Value |
| Antibiotic Assay Medium No. 11 | Growth medium for the assay | Peptone, Tryptone, Yeast Extract, Beef Extract, Dextrose, Agar |
| Phosphate Buffer | Diluent for standard and sample | K₂HPO₄ (dibasic potassium phosphate) and KH₂PO₄ (monobasic potassium phosphate) |
| Final pH of Medium | Optimal for antibiotic activity and bacterial growth | 7.9 - 8.4 ± 0.1 |
| Solvent for Stock Solution | To dissolve the initial antibiotic powder | Methanol |
Table 2: Experimental Conditions and Parameters
| Parameter | Recommended Value/Range |
| Test Organism | Bacillus pumilus |
| Inoculum Concentration | Standardized to 0.5 McFarland turbidity standard |
| Incubation Temperature | 30-37°C |
| Incubation Time | 18-24 hours |
| Agar Depth in Petri Dish | 4 mm |
| Cylinder Dimensions | 8 mm (OD) x 6 mm (ID) x 10 mm (L) ± 0.1 mm |
| Pre-diffusion Time | 1-4 hours at room temperature |
| Standard Concentration Ratio | Successive dilutions often in a 1:1.25 ratio |
Experimental Protocols
Protocol 1: Preparation of Media and Inoculum
-
Media Preparation: Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions. Sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath before use.
-
Buffer Preparation: Prepare a sterile phosphate buffer (e.g., 0.1 M) with a final pH of 8.0 ± 0.1. This will be used as the diluent for the antibiotic solutions.
-
Culture Suspension: Inoculate a loopful of Bacillus pumilus into a suitable broth medium (e.g., Soybean Casein Digest Medium) and incubate at 30-35°C for 24 hours.
-
Inoculum Preparation: Add 2-3 ml of the 24-hour culture suspension to 100 ml of the cooled (45-50°C) Antibiotic Assay Medium No. 11. Swirl gently to mix thoroughly.
-
Pouring Plates: Dispense 25-30 ml of the inoculated medium into sterile petri dishes. Allow the agar to solidify on a level surface.
Protocol 2: Cylinder-Plate Assay for this compound Potency
-
Standard Stock Solution Preparation: Accurately weigh a quantity of the this compound reference standard and dissolve it in methanol to create a stock solution of known concentration (e.g., 1 mg/ml).
-
Standard Working Dilutions: Perform a series of dilutions of the stock solution using the phosphate buffer to obtain at least three different concentrations. These dilutions should bracket the expected concentration of the sample.
-
Sample Solution Preparation: Accurately weigh the this compound test sample and prepare a stock solution in methanol, assuming a certain potency. Dilute this stock solution with the phosphate buffer to a concentration that is expected to be in the middle of the standard curve range.
-
Plate Setup: Place sterile stainless-steel cylinders on the solidified agar surface in the petri dishes. Ensure they are evenly spaced.
-
Application of Solutions: Carefully pipette a uniform volume (e.g., 0.1 ml) of each standard dilution and the sample solution into the cylinders. It is good practice to have replicates for each concentration and the sample on each plate.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-4 hours to permit the antibiotic to diffuse into the agar.
-
Incubation: Incubate the plates in an inverted position at 30-37°C for 18-24 hours.
-
Measurement and Calculation: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm. Plot the log of the standard concentrations against the corresponding mean zone diameters to generate a standard curve. Determine the concentration of the sample by interpolating its mean zone diameter on the standard curve. Calculate the potency of the sample based on this concentration.
Visualizations
Caption: Workflow for the cylinder-plate microbiological potency assay.
Caption: this compound inhibits bacterial protein synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Erythromycylamine and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of erythromycylamine and its parent compound, erythromycin. While direct, head-to-head comparative studies quantifying the antibacterial activity of this compound are limited in publicly available literature, this document synthesizes existing data on erythromycin and its derivatives to offer valuable insights for the research and drug development community.
Executive Summary
Erythromycin is a well-established macrolide antibiotic with a broad spectrum of activity, primarily against Gram-positive bacteria. This compound, a key intermediate in the synthesis of several erythromycin derivatives, is also known to possess antibacterial properties. Evidence from studies on dirithromycin, a prodrug that is converted to this compound in the body, suggests that this compound has an in vitro antimicrobial spectrum similar to that of erythromycin. This guide explores the mechanism of action, available antibacterial activity data, and the standard experimental protocols for evaluating these compounds.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both erythromycin and, by extension, this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] This is achieved through their binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[1]
Caption: Mechanism of macrolide action.
Quantitative Antibacterial Activity
The following table summarizes the known in vitro antibacterial activity of erythromycin against various bacterial species.
| Bacterial Species | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.023 - 1024 |
| Streptococcus pyogenes | 0.004 - 256 |
| Streptococcus pneumoniae | 0.01 - 0.9 |
| Haemophilus influenzae | 0.015 - 256 |
| Corynebacterium minutissimum | 0.015 - 64 |
Note: MIC values can vary depending on the strain and the testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Erythromycin, this compound)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on an appropriate agar medium.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Caption: Broth microdilution workflow.
Conclusion
While direct comparative data for this compound is limited, the available evidence from its prodrug, dirithromycin, strongly suggests that its in vitro antibacterial activity is comparable to that of erythromycin. Both compounds share the same mechanism of action, inhibiting bacterial protein synthesis. Further studies performing a direct, side-by-side comparison of the MICs of this compound and erythromycin against a broad panel of clinically relevant bacteria would be beneficial to fully elucidate their relative potencies. The experimental protocols outlined in this guide provide a standardized framework for conducting such evaluations.
References
The Efficacy of Erythromycin Against Gram-Positive Bacteria: A Comparative Analysis
An examination of the antibacterial activity of erythromycin, a foundational macrolide antibiotic, reveals its continued relevance in the face of evolving bacterial resistance. This guide provides a comparative analysis of erythromycin's efficacy against key gram-positive pathogens, juxtaposed with other leading antibiotics. It also clarifies the role of erythromycylamine (more accurately, erythromycin A 9-oxime) as a crucial intermediate in the synthesis of next-generation macrolides, rather than as an active therapeutic agent itself.
Understanding this compound's Role: A Precursor, Not a Protagonist
Initial investigations into the direct antibacterial efficacy of "this compound" have revealed a common point of confusion in nomenclature. The compound central to the synthesis of several modern macrolide antibiotics is more precisely known as erythromycin A 9-oxime. This derivative of erythromycin A serves as a critical chemical intermediate and is not itself employed as an antibacterial agent. Its primary function lies in its structural amenability to chemical modification, paving the way for the creation of widely used antibiotics such as clarithromycin and azithromycin.[1][2][3]
The synthetic pathway from the parent compound, erythromycin A, through the pivotal intermediate, erythromycin A 9-oxime, to the next-generation macrolides underscores the foundational importance of the original erythromycin molecule.
Synthetic pathway from Erythromycin A to other macrolides.
Erythromycin's Mechanism of Action: Halting Protein Synthesis
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5] Specifically, it binds to the 50S ribosomal subunit, effectively obstructing the exit tunnel through which newly synthesized polypeptide chains emerge. This blockage prevents the elongation of the protein, leading to a cessation of bacterial growth and replication.
Erythromycin's inhibition of bacterial protein synthesis.
Comparative Efficacy: Erythromycin vs. Other Gram-Positive Antibiotics
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC ranges for erythromycin and several comparator antibiotics against common gram-positive pathogens. Data is presented as MIC50 and MIC90, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: MIC of Erythromycin against Gram-Positive Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | MIC Range |
| Staphylococcus aureus (MSSA) | 0.5 | >128 | 0.5 - >128 |
| Staphylococcus aureus (MRSA) | 1 | >128 | 0.5 - >128 |
| Streptococcus pneumoniae | 0.06 | >128 | ≤0.03 - >256 |
| Enterococcus faecalis | >128 | >128 | 4 - >512 |
Table 2: MIC of Comparator Antibiotics against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Bacterial Species | MIC50 | MIC90 | MIC Range |
| Vancomycin | S. aureus (MRSA) | 1 | 1 | 0.5 - 2 |
| E. faecalis | 2 | 4 | ≤1 - 4 | |
| Linezolid | S. aureus (MRSA) | 2 | 2 | 0.5 - 4 |
| E. faecalis | 2 | 2 | ≤0.5 - 4 | |
| S. pneumoniae | 1 | 1 | ≤0.25 - 2 | |
| Daptomycin | S. aureus (MRSA) | 0.25 | 0.5 | 0.03 - 1 |
| E. faecalis | 2 | 4 | 0.5 - 8 | |
| S. pneumoniae | ≤0.125 | 0.25 | ≤0.125 - 0.5 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The data presented in the comparison tables are typically generated using standardized experimental protocols, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Experimental Workflow:
References
- 1. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Erythromycin? [synapse.patsnap.com]
A Comparative Analysis of Azithromycin and its Precursor, Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the azalide antibiotic azithromycin and its semi-synthetic precursor, erythromycylamine. While azithromycin is a widely-used clinical agent with a wealth of available data, this compound is primarily an intermediate in the synthesis of azithromycin and, as such, has limited publicly available data regarding its clinical performance. This comparison summarizes the existing experimental data to highlight the key differences in their chemical, pharmacokinetic, and pharmacodynamic profiles.
Chemical Structure and Synthesis
This compound, specifically (9S)-9-Deoxo-9a-aza-9a-homoerythromycin A, is a semi-synthetic derivative of erythromycin A. It is formed by introducing a nitrogen atom into the macrolide ring of erythromycin, a modification that is a critical step in the synthesis of azithromycin. Azithromycin is subsequently produced through the reductive methylation of this compound.
Caption: Synthetic relationship between Erythromycin, this compound, and Azithromycin.
Mechanism of Action
Both azithromycin and its parent compound, erythromycin, function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain and interferes with the translocation of tRNA molecules.[1][2][3][4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations. Given that this compound is a direct structural analog, it is presumed to share this mechanism of action, though specific binding studies are not widely available.
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Comparative Data Tables
The following tables summarize the available quantitative data for this compound and azithromycin. Data for erythromycin is also included for a broader comparative context.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Azithromycin | Erythromycin |
| Molecular Formula | C37H70N2O12[5] | C38H72N2O12 | C37H67NO13 |
| Molecular Weight ( g/mol ) | 734.96 | 748.98 | 733.93 |
| Bioavailability (%) | Data not available | ~37 | 18-45 (highly variable) |
| Protein Binding (%) | Data not available | 7-51 (concentration-dependent) | 70-90 |
| Elimination Half-life (hours) | Data not available | ~68 | 1.5-2.0 |
| Metabolism | Data not available | Hepatic (minor) | Hepatic (CYP3A4) |
| Primary Excretion Route | Data not available | Biliary | Biliary |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Organism | This compound (MIC) | Azithromycin (MIC) | Erythromycin (MIC) |
| Streptococcus pneumoniae | Data not available | ≤0.125 - >64 | ≤0.015 - >256 |
| Staphylococcus aureus | Less active than Erythromycin A | 0.12 - >128 | 0.03 - >128 |
| Haemophilus influenzae | Some activity reported | 0.015 - 4.0 | 0.5 - 32 |
| Escherichia coli | Some activity reported | 2 - >1024 | 16 - >1024 |
| Neisseria gonorrhoeae | Data not available | <0.016 - >256 | Data not available |
| Salmonella Typhi | Data not available | 4 - 32 | Data not available |
| Mycobacterium avium complex | Data not available | 16 - >64 (MIC50/90) | Data not available |
Note: MIC values can vary significantly based on the strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of antibacterial activity. A standard method for its determination is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a cation-adjusted Mueller-Hinton broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (this compound or azithromycin) is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination by broth microdilution.
Pharmacokinetic Analysis
Pharmacokinetic parameters are crucial for determining the dosing regimen of a drug. These are typically determined in preclinical animal models and human clinical trials.
Typical Human Pharmacokinetic Study Protocol:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.
-
Drug Administration: A single oral dose of the study drug (e.g., 500 mg of azithromycin) is administered.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Plasma/Serum Analysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Safety and Tolerability
The safety profile of a drug is assessed through preclinical toxicology studies and throughout all phases of clinical trials.
Clinical Trial Safety Assessment Protocol:
-
Adverse Event Monitoring: All adverse events (AEs) experienced by study participants are recorded, regardless of their perceived relationship to the study drug.
-
Severity and Causality Assessment: The severity of each AE is graded, and the investigator assesses the likelihood of its relationship to the study drug.
-
Laboratory Monitoring: Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis) are performed at baseline and at specified intervals during the study to monitor for any drug-induced abnormalities.
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are conducted.
-
Specialized Assessments: Depending on the drug class, specialized safety assessments, such as electrocardiograms (ECGs) for potential cardiotoxicity, may be included.
Comparative Summary
This compound: As an intermediate in the synthesis of azithromycin, this compound has not been extensively studied as a therapeutic agent itself. The available data suggests it possesses some in vitro antibacterial activity, but it is generally less potent than erythromycin A against Gram-positive bacteria. There is some indication of improved activity against certain Gram-negative organisms compared to erythromycin. However, a comprehensive understanding of its pharmacokinetic profile, clinical efficacy, and safety is lacking in the public domain.
Azithromycin: Azithromycin represents a significant advancement over its parent compound, erythromycin. Its key advantages include:
-
Broadened Spectrum of Activity: Azithromycin exhibits enhanced activity against many Gram-negative bacteria, including Haemophilus influenzae.
-
Improved Pharmacokinetics: Azithromycin is more acid-stable than erythromycin, leading to better oral bioavailability. Its most notable feature is its long elimination half-life and extensive tissue penetration, allowing for once-daily dosing and shorter treatment courses.
-
Better Tolerability: Azithromycin is generally associated with a lower incidence of gastrointestinal side effects compared to erythromycin.
-
Fewer Drug-Drug Interactions: Unlike erythromycin, which is a potent inhibitor of the CYP3A4 enzyme, azithromycin has a much lower potential for clinically significant drug-drug interactions.
Conclusion
The structural modifications that transform erythromycin into this compound and subsequently into azithromycin result in a compound with a markedly improved clinical profile. While this compound is a crucial chemical intermediate, the available data do not support its development as a standalone therapeutic agent, especially in comparison to the well-established efficacy, favorable pharmacokinetic properties, and safety profile of azithromycin. The journey from erythromycin to azithromycin serves as a classic example of successful medicinal chemistry efforts to enhance the therapeutic utility of a natural product. Further research into other derivatives of this compound could potentially yield novel antibiotics, but azithromycin remains the clinical benchmark in this lineage.
References
A Comparative In Vitro Analysis of Clarithromycin and Erythromycin's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of clarithromycin and erythromycin, the parent compound of erythromycylamine. Due to the limited availability of specific data on a compound explicitly named "this compound" in peer-reviewed literature, this guide will focus on erythromycin as a representative compound for the this compound chemical class. Clarithromycin, a semi-synthetic derivative of erythromycin, was developed to improve upon the acid stability and pharmacokinetic profile of erythromycin while retaining a similar mechanism of action. This comparison aims to furnish researchers with the necessary data and methodologies to evaluate the potential advantages of these macrolide antibiotics in various research and development contexts.
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for clarithromycin and erythromycin against a range of clinically relevant bacterial species. Lower MIC values are indicative of greater potency.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | Clarithromycin | 0.06 | 0.06 | [1] |
| Erythromycin | 0.06 | 0.125 | [1] | |
| Haemophilus influenzae | Clarithromycin | 4.0 | 8.0-16.0 | [1] |
| Erythromycin | 2.0-8.0 | - | [2] | |
| Staphylococcus aureus (methicillin-susceptible) | Clarithromycin | 0.12 | - | [3] |
| Erythromycin | 0.25 | - | ||
| Moraxella catarrhalis | Clarithromycin | - | 0.06 | |
| Erythromycin | - | 0.25 | ||
| Bordetella pertussis | Clarithromycin | 0.03-0.125 | 0.125 | |
| Erythromycin | 0.06-0.125 | 0.125 | ||
| Mycobacterium avium | Clarithromycin | 2.0 | - | |
| Erythromycin | - | - | ||
| Mycoplasma pneumoniae | Clarithromycin | Highly Active | Highly Active | |
| Erythromycin | Highly Active | Highly Active | ||
| Ureaplasma urealyticum | Clarithromycin | Most Active Macrolide | - | |
| Erythromycin | Active | - |
Note: MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Direct comparison of MIC values from different studies should be done with caution due to potential variations in methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to assess the in vitro susceptibility of bacteria to antimicrobial agents. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Broth Microdilution Workflow
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents bacterial growth. This method is particularly useful for testing multiple bacterial strains simultaneously.
Mechanism of Action: Inhibition of Protein Synthesis
Both clarithromycin and erythromycin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.
Macrolide Mechanism of Action
Discussion
The provided in vitro data indicates that clarithromycin generally exhibits equal or greater potency compared to erythromycin against many common respiratory pathogens, particularly Staphylococcus aureus and Moraxella catarrhalis. Against Streptococcus pneumoniae, both agents show high potency. While erythromycin appears more active against Haemophilus influenzae in some studies, the major metabolite of clarithromycin, 14-hydroxyclarithromycin, is significantly more active than the parent compound against this bacterium, which may contribute to its clinical efficacy.
For atypical pathogens such as Mycoplasma pneumoniae and Ureaplasma urealyticum, both macrolides are highly effective. Clarithromycin has demonstrated superior activity against Ureaplasma urealyticum.
It is crucial for researchers to consider these differences in antibacterial spectrum and potency when selecting an agent for in vitro studies or for further development. The choice will depend on the specific target organisms and the desired attributes of the compound. The experimental protocols outlined provide a foundation for conducting reproducible susceptibility testing to further evaluate these and other novel macrolide derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro and disc susceptibility testing of clarithromycin and its 14-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of Erythromycylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Erythromycylamine derivatives, semi-synthetic modifications of the macrolide antibiotic erythromycin, represent a promising avenue of research. This guide provides a comprehensive comparison of these derivatives, summarizing their performance against key pathogens, detailing relevant experimental protocols, and visualizing critical biological pathways and developmental workflows to aid in the assessment of their clinical potential.
Comparative Efficacy of this compound Derivatives
The antimicrobial activity of this compound derivatives is primarily assessed through in vitro and in vivo studies. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of in vitro potency, while in vivo efficacy is often determined in murine infection models.
In Vitro Antimicrobial Activity
This compound derivatives have demonstrated a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria. Modifications at the 9-position of the erythronolide ring have been a key focus, leading to compounds with improved acid stability and antimicrobial potency compared to the parent compound, erythromycin A.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives against Selected Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Haemophilus influenzae | Escherichia coli (Clinical Isolate) | Reference(s) |
| Erythromycin A | 0.25 - 1 | 0.03 - 0.125 | >128 | 16 - >1024 | [1][2][3] |
| 9(S)-Erythromycylamine | Similar to Erythromycin A | Similar to Erythromycin A | - | - | [4][5] |
| 9-N-(1-propyl)this compound (LY281389) | - | - | - | - | |
| Dirithromycin | Similar to Erythromycin A | Similar to Erythromycin A | Less sensitive than Azithromycin | - | |
| Azithromycin (an Azalide derivative) | 1 - 8 | 0.06 - 0.25 | Improved Potency | 1 - 16 | |
| Clarithromycin | Similar to Erythromycin A | 0.03 - 0.125 | - | - |
Note: MIC values can vary based on the specific strain and testing methodology. The data presented is a summary from multiple sources for comparative purposes.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antibiotic candidates. These studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties. Dirithromycin, a pro-drug of 9(S)-erythromycylamine, has shown greater efficacy in vivo compared to erythromycin, which is attributed to its more persistent tissue concentrations. The 9-N-alkyl derivatives of 9(S)-erythromycylamine have also demonstrated excellent in vivo activity, particularly when administered orally in murine infection models.
Table 2: In Vivo Efficacy of Selected Erythromycin Derivatives
| Compound | Animal Model | Infection Model | Key Findings | Reference(s) |
| Dirithromycin | Mouse | Standard mouse protection studies | More efficacious than erythromycin after subcutaneous administration. | |
| 9-N-alkyl derivatives of 9(S)-erythromycylamine | Mouse | Experimental infections | Excellent efficacy, especially with oral administration. | |
| Azalides (e.g., Azithromycin) | Various | Respiratory tract and other infections | Substantially increased half-life and area-under-the-curve values compared to erythromycin. |
Experimental Protocols
Standardized and detailed experimental protocols are essential for the accurate assessment and comparison of novel antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
In Vivo Efficacy Testing (Murine Sepsis Model)
This model is used to evaluate the ability of an antimicrobial agent to protect against a systemic bacterial infection.
Protocol:
-
Bacterial Challenge: Prepare a mid-logarithmic phase culture of the bacterial strain (e.g., Staphylococcus aureus). Induce sepsis in mice via intraperitoneal injection of a standardized bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), randomize the mice into treatment groups. Administer the test compound, a vehicle control, and a positive control antibiotic (e.g., vancomycin) via a clinically relevant route (e.g., intravenous or intraperitoneal).
-
Monitoring: Monitor the mice for signs of sepsis and record survival daily for a defined period (e.g., 7 days).
-
Bacterial Load Determination (Optional): At a specific time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized to determine the bacterial load in the blood or specific organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates on appropriate agar.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate complex biological and developmental workflows.
Mechanism of Action and Resistance
This compound derivatives, like other macrolides, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance can emerge through various mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New drugs--reports of new drugs recently approved by the FDA. Dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Macrolide Cross-Resistance: A Comparative Guide Focused on Erythromycin
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, presents a significant challenge in clinical practice. Understanding the nuances of cross-resistance among different macrolides and related antibiotic classes is paramount for the development of new therapeutic agents and for guiding effective treatment strategies. This guide provides a comparative analysis of cross-resistance patterns involving erythromycin, a representative macrolide, based on available experimental data. Due to the limited availability of specific studies on erythromycylamine, this document leverages data on erythromycin as a surrogate to infer potential cross-resistance profiles.
Quantitative Analysis of Cross-Resistance
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data from various studies, illustrating the cross-resistance profiles of erythromycin-resistant Staphylococcus aureus and Streptococcus pyogenes against other antibiotics.
Table 1: Comparative MICs for Erythromycin-Resistant Staphylococcus aureus
| Antibiotic | Resistance Phenotype | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Erythromycin | Inducible MLSb | ≥8 | - |
| Constitutive MLSb | >64 | >64 | |
| M-phenotype (efflux) | 8 - 32 | 32 | |
| Clindamycin | Inducible MLSb | ≤0.5 | 0.25 |
| Constitutive MLSb | >64 | >64 | |
| M-phenotype (efflux) | ≤0.12 | ≤0.12 | |
| Azithromycin | All resistant phenotypes | >16 | >16 |
| Miocamycin | M-phenotype (efflux) | 0.5 - 1 | 1 |
| Constitutive MLSb | >64 | >64 |
MLSb: Macrolide-Lincosamide-Streptogramin B; MIC90: Minimum inhibitory concentration for 90% of isolates. Data compiled from multiple sources.[1][2][3][4]
Table 2: Comparative MICs for Erythromycin-Resistant Streptococcus pyogenes
| Antibiotic | Resistance Phenotype | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Erythromycin | iMLSb | 2 - >128 | 16 |
| cMLSb | >128 | >128 | |
| M-phenotype (efflux) | 2 - 32 | 16 | |
| Clindamycin | iMLSb (uninduced) | ≤0.12 - 0.5 | ≤0.12 |
| iMLSb (induced) | >128 | >128 | |
| cMLSb | >128 | >128 | |
| M-phenotype (efflux) | ≤0.12 | ≤0.12 | |
| Azithromycin | All resistant phenotypes | >16 | >16 |
| Josamycin | M-phenotype (efflux) | Susceptible | - |
| iMLSb (uninduced) | Susceptible | - | |
| iMLSb (induced) | 4 - 16 | - | |
| cMLSb | >128 | >128 |
iMLSb: inducible Macrolide-Lincosamide-Streptogramin B; cMLSb: constitutive Macrolide-Lincosamide-Streptogramin B. Data compiled from multiple sources.[1]
Key Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies. Below are detailed protocols for key experiments.
In Vitro Induction of Erythromycin Resistance
This protocol is used to select for and characterize erythromycin-resistant bacterial strains in a laboratory setting.
-
Bacterial Strain Selection: Start with a susceptible strain of the target bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Preparation of Media: Prepare Mueller-Hinton (MH) broth.
-
Initial Susceptibility Testing: Determine the baseline MIC of erythromycin for the susceptible strain using the broth microdilution method.
-
Serial Passage:
-
Inoculate a tube of MH broth containing a sub-inhibitory concentration of erythromycin (e.g., 0.5x MIC) with the bacterial strain.
-
Incubate at 37°C for 18-24 hours.
-
After incubation, transfer an aliquot of the culture to a fresh tube of MH broth with a two-fold higher concentration of erythromycin.
-
Repeat this serial passage, progressively increasing the erythromycin concentration.
-
-
Confirmation of Resistance: After several passages, determine the new MIC of erythromycin for the passaged culture. A significant increase in the MIC confirms the induction of resistance. For example, an increase from 2 µg/mL to >64 µg/mL has been observed.
-
Stability of Resistance: To check the stability of the acquired resistance, subculture the resistant strain in antibiotic-free MH broth for several generations and then re-determine the MIC of erythromycin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a pure culture, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only the inoculum and broth (no antibiotic).
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizing Resistance Mechanisms and Workflows
Regulation of the ermC Gene by Translational Attenuation
The ermC gene, a common determinant of macrolide resistance, is often regulated by a mechanism known as translational attenuation. In the absence of an inducing macrolide like erythromycin, the ermC mRNA forms a secondary structure that sequesters the ribosome binding site (RBS) of the ermC coding sequence, preventing its translation. When erythromycin is present, it binds to the ribosome as it is translating a short leader peptide upstream of ermC. This binding causes the ribosome to stall, which in turn alters the secondary structure of the mRNA, exposing the ermC RBS and allowing for the translation of the ErmC methylase. This methylase then modifies the ribosomal target, conferring resistance to macrolides, lincosamides, and streptogramin B antibiotics.
Caption: Regulation of ermC gene expression by translational attenuation.
Experimental Workflow for Antibiotic Susceptibility Testing
The process of determining the antibiotic susceptibility of a bacterial isolate involves a series of coordinated steps, from sample collection to the final report of the MIC values. This workflow ensures the accuracy and reproducibility of the results.
Caption: General workflow for antibiotic susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Novel Erythromycylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Erythromycin, a macrolide antibiotic, has long been a clinical workhorse, but its efficacy is threatened by evolving resistance mechanisms. This has spurred the development of new analogs, including derivatives of erythromycylamine, designed to overcome these challenges. This guide provides a comparative analysis of the mechanism of action of novel this compound analogs, supported by experimental data, to aid in the evaluation and development of this promising class of antibiotics.
Mechanism of Action at the Ribosome
This compound analogs, like their parent compound, exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, these compounds bind to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel (NPET). This blockage sterically hinders the elongation of the polypeptide chain, leading to a premature termination of protein synthesis and ultimately inhibiting bacterial growth.[1] The affinity and specific interactions of these analogs with the ribosomal RNA and proteins within the exit tunnel are critical determinants of their potency and spectrum of activity.
Comparative Performance of Novel Analogs
To validate and compare the efficacy of novel this compound analogs, several key in vitro experiments are employed. The minimum inhibitory concentration (MIC) assesses the lowest concentration of a drug that prevents visible growth of a microorganism. Ribosome binding assays directly measure the affinity of the compound for its target, often expressed as the dissociation constant (Kd). In vitro translation assays quantify the inhibition of protein synthesis, typically reported as the half-maximal inhibitory concentration (IC50).
Below is a summary of the performance of selected novel this compound analogs compared to the parent compound, Erythromycin A.
| Compound | Target Organism | MIC (µg/mL) | Ribosome Binding (Kd) | In Vitro Translation (IC50) | Reference |
| Erythromycin A | S. aureus (susceptible) | 0.5 - 2 | ~10 nM | ~0.5 µM | [2][3] |
| S. pneumoniae (susceptible) | ≤0.25 | Not Reported | Not Reported | [4] | |
| H. influenzae | 1.5 | Not Reported | 1.5 µg/mL | [5] | |
| 9-N-(1-propyl)this compound | S. aureus | Not Reported | Not Reported | Not Reported | |
| Dirithromycin (hydrolyzes to 9(S)-erythromycylamine) | Gram-positive bacteria | Similar to Erythromycin A | Not Reported | Not Reported | |
| 15-amido-Erythromycin A (benzylamide derivative) | S. pneumoniae (macrolide-resistant) | Improved vs Erythromycin A | Not Reported | Not Reported | |
| 10-dihydro-10-deoxo-11-azaerythromycin A | Gram-negative organisms | Advantageous vs Erythromycin A | Not Reported | Not Reported |
Note: Direct comparative values for Kd and IC50 for many novel analogs are not always available in a single study and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to validate the mechanism of action of this compound analogs.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Antibiotics: The this compound analogs and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Ribosome Binding Assay (Filter Binding Method)
This assay measures the direct interaction between the antibiotic and the bacterial ribosome.
-
Preparation of Ribosomes: 70S ribosomes are isolated from the test bacteria (e.g., Escherichia coli) through differential centrifugation and sucrose gradient purification.
-
Radiolabeling: A known macrolide with high affinity for the ribosome (e.g., [14C]-erythromycin) is used as a radiolabeled competitor.
-
Competition Binding: A constant concentration of ribosomes and the radiolabeled macrolide are incubated with increasing concentrations of the unlabeled novel this compound analog.
-
Filtration: The incubation mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound radioligand are retained on the filter, while unbound antibiotic passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the novel analog that inhibits 50% of the binding of the radiolabeled macrolide (IC50) is determined. The dissociation constant (Kd) of the novel analog can then be calculated using the Cheng-Prusoff equation.
In Vitro Translation Inhibition Assay
This assay assesses the functional consequence of ribosome binding by measuring the inhibition of protein synthesis.
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Reporter Template: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the extract.
-
Inhibition Assay: The in vitro translation reaction is initiated in the presence of varying concentrations of the this compound analog.
-
Measurement of Protein Synthesis: After a defined incubation period, the amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase) or fluorescence.
-
Data Analysis: The concentration of the analog that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the antibiotic concentration.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
References
- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic site-selective synthesis and evaluation of a series of erythromycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Tolerability of Macrolide Antibiotics: A Focus on Erythromycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tolerability of erythromycin and other clinically significant macrolide antibiotics, including azithromycin and clarithromycin. While this guide aims to be comprehensive, it is important to note that publicly available clinical trial data specifically comparing the tolerability of erythromycylamine (also known as 9(S)-erythromycylamine) to other macrolides is not available. Therefore, this comparison focuses on erythromycin as the parent compound and its more extensively studied derivatives.
Executive Summary
Gastrointestinal (GI) adverse events are the most frequently reported side effects associated with macrolide antibiotics.[1][2][3] Erythromycin, the first-generation macrolide, is particularly known for causing a higher incidence of these effects compared to the newer agents azithromycin and clarithromycin.[4][5] This difference in tolerability is primarily attributed to the structural instability of erythromycin in the acidic environment of the stomach, leading to the formation of a motilin receptor agonist that stimulates gastrointestinal motility. Newer macrolides are more acid-stable, resulting in a more favorable GI tolerability profile.
Data Presentation: Comparative Tolerability of Macrolides
The following table summarizes the incidence of common adverse effects and discontinuation rates reported in comparative clinical trials.
| Macrolide | Primary Indication | Dosage | Incidence of Gastrointestinal Adverse Events | Discontinuation Rate Due to Adverse Events | Reference |
| Erythromycin Stearate | Community-Acquired Pneumonia | 500 mg 6-hourly | High (specific percentage not stated, but higher than comparators) | 19% | |
| Clarithromycin | Community-Acquired Pneumonia | 250 mg 12-hourly | Lower than Erythromycin Stearate | 4% | |
| Roxithromycin | Mild Pneumonia | Not Specified | Lower than Erythromycin Stearate | 6.6% | |
| Erythromycin | Lower Respiratory Tract Infections | 1-2 g/day | Higher than Roxithromycin | Higher than Roxithromycin | |
| Roxithromycin | Lower Respiratory Tract Infections | 150 mg twice daily or 300 mg once daily | Lower than Erythromycin | Lower than Erythromycin | |
| Erythromycin | Pediatric Mycoplasma Pneumonia | Not Specified | 41.18% | Not Specified | |
| Azithromycin | Pediatric Mycoplasma Pneumonia | Not Specified | 15.69% | Not Specified | |
| Erythromycin | Intravenous Infusion | 500mg three times daily | 25% (Abdominal pain or nausea) | 17% (Abdominal pain), 8% (Nausea) | |
| Clarithromycin | Intravenous Infusion | 500mg twice daily | Not the primary adverse event | 50% (Infusion site reactions) | |
| Azithromycin | Intravenous Infusion | 500mg once daily | Not the primary adverse event | 0% |
Experimental Protocols
Assessment of Gastrointestinal Tolerability in Clinical Trials
A common methodology for evaluating the gastrointestinal tolerability of macrolides in a clinical trial setting involves the following steps:
-
Patient Population: Enrollment of a well-defined patient population with a specific infectious disease for which macrolide therapy is indicated. Exclusion criteria would typically include pre-existing gastrointestinal disorders or use of medications known to affect GI motility.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational macrolide or a comparator drug (another macrolide or a different class of antibiotic). A double-blind design, where neither the patient nor the investigator knows the treatment assignment, is the gold standard to minimize bias.
-
Standardized Dosing and Administration: All participants receive the study medication at a standardized dose and schedule. Instructions regarding administration with or without food are consistent across all treatment arms.
-
Data Collection of Adverse Events:
-
Patient-Reported Outcomes: Participants are provided with a daily diary or a structured questionnaire (such as the Gastroparesis Cardinal Symptom Index) to record the incidence, severity, and duration of specific gastrointestinal symptoms, including nausea, vomiting, diarrhea, abdominal pain, and cramping. A Likert scale (e.g., 0-5, from no symptoms to very severe) is often used to quantify symptom severity.
-
Investigator Assessment: At scheduled follow-up visits, the clinical investigator interviews the patient to document any adverse events and assesses their severity and potential relationship to the study drug.
-
-
Discontinuation Monitoring: The number of participants who discontinue the study medication due to adverse events is recorded and compared between treatment groups.
-
Statistical Analysis: The incidence of each adverse event and the discontinuation rates are statistically compared between the different treatment arms to determine if there are significant differences in tolerability.
Mandatory Visualization
References
- 1. Erythromyclamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Why do Clarithromycin and Azithromycin Cause Less GI Side Effects than Erythromycin? [ebmconsult.com]
- 3. Erythromycin vs. Azithromycin for Skin Infection and Bacterial Infection: Important Differences and Potential Risks. [goodrx.com]
- 4. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 5. internationaldrugmart.com [internationaldrugmart.com]
A Comparative Guide to Bioassay Validation for Quantifying Erythromycylamine Activity
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of validated bioassays for measuring erythromycylamine activity, a key metabolite of the macrolide antibiotic dirithromycin. We will delve into the performance of microbiological assays and advanced chromatographic techniques, supported by experimental data to inform your selection of the most suitable method.
Overview of Quantification Methods
The two primary methodologies for quantifying the activity of this compound and related macrolide compounds are the traditional microbiological assay and modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While microbiological assays measure the biological activity of the compound, chromatographic methods quantify its concentration.[1][2] The choice between these approaches depends on the specific requirements of the study, including the need for biological relevance versus chemical specificity, sample matrix, and desired throughput.
Quantitative Comparison of Methods
The selection of an appropriate assay is often guided by its performance characteristics. The following tables summarize the key validation parameters for microbiological assays, HPLC, and LC-MS/MS based on published data for erythromycin and its derivatives.
Table 1: Comparison of Linearity and Precision
| Method | Linearity (Correlation Coefficient, r) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Microbiological Assay | ~0.997 | 4.51 - 26.78% | 5.6 - 9.3% |
| HPLC | >0.999 | 0.88 - 19.86% | <1.0% |
| LC-MS/MS | >0.999 | 5.2 - 6.4% | 5.6 - 9.3% |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparison of Sensitivity and Accuracy
| Method | Limit of Quantification (LOQ) | Accuracy (Recovery %) |
| Microbiological Assay | 250 ng/mL | 78.52 - 131.19% |
| HPLC | 62.5 ng/mL | 99.27 - 103.42% |
| LC-MS/MS | 0.25 - 4.5 ng/mL | 98.82 - 105% |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of typical experimental protocols for each of the discussed assay types.
Microbiological Agar Diffusion Assay
This method determines the potency of an antibiotic by measuring the zone of inhibition of a susceptible microorganism's growth.
-
Preparation of Media and Inoculum: A suitable assay medium, such as Antibiotic Assay Medium No. 11, is prepared and sterilized. A standardized inoculum of a susceptible test organism, like Bacillus subtilis or Staphylococcus aureus, is prepared and added to the molten agar.
-
Plate Preparation: The inoculated agar is poured into petri dishes and allowed to solidify. Wells or cylinders are created in the agar.
-
Sample and Standard Application: A series of standard solutions of known concentrations and the test samples are prepared. A fixed volume of each standard and sample is added to the wells.
-
Incubation: The plates are incubated under specified conditions (e.g., 18-24 hours at 30-37°C) to allow for bacterial growth and antibiotic diffusion.
-
Measurement and Analysis: The diameters of the zones of inhibition are measured. A standard curve is generated by plotting the zone diameter against the logarithm of the standard concentration. The concentration of the test sample is then interpolated from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC separates, identifies, and quantifies each component in a mixture.
-
Sample Preparation: Plasma or other biological samples containing this compound are subjected to a liquid-liquid extraction procedure, often using ethyl acetate, to isolate the analyte. The organic extract is then evaporated and the residue is reconstituted in the mobile phase.
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol.
-
Detection: The eluent is monitored by a UV detector at a specific wavelength.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique combines the separating power of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry.
-
Sample Preparation: Similar to HPLC, samples undergo an extraction process to isolate the analyte. An internal standard is typically added before extraction to improve accuracy.
-
LC Separation: A reversed-phase column is used to separate this compound from other components in the sample extract.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The molecules are ionized (e.g., using electrospray ionization), and specific parent-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.
-
Data Analysis: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams have been generated.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of this compound in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Dirithromycin vs. Erythromycylamine: A Comparative Analysis of Their Effects on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two macrolide antibiotics, dirithromycin and its active metabolite, erythromycylamine, on key functions of neutrophils. The following sections detail their impact on neutrophil degranulation, oxidative burst, apoptosis, chemotaxis, and phagocytosis, supported by experimental data and detailed methodologies.
Data Summary
The following table summarizes the quantitative effects of dirithromycin and this compound on various neutrophil functions as reported in preclinical studies.
| Neutrophil Function | Parameter Measured | Dirithromycin Effect | This compound Effect | Reference |
| Degranulation | Release of Lysozyme (%) | 58% ± 8.3% | 42% ± 3.9% | [1] |
| Release of β-glucuronidase (%) | 52% ± 10.7% | 28% ± 5.8% | [1] | |
| Release of Lactoferrin (%) | 35% ± 5.1% | 10% ± 2.2% | [1] | |
| Uptake | Intracellular/Extracellular Ratio (45 min) | 10.6 ± 2 | 6.1 ± 2.5 (Erythromycin) | [2] |
| Intracellular/Extracellular Ratio (120 min) | up to 47 | 19 | [3] | |
| Oxidative Burst | Inhibition of Superoxide Generation | Potent, dose-dependent inhibition | Less potent than dirithromycin | |
| Chemotaxis | Neutrophil Migration | Dose-related stimulation | Dose-related stimulation (Erythromycin) | |
| Apoptosis | Acceleration of Apoptosis | Data not available | Indirect evidence suggests pro-apoptotic effects (Erythromycin) | |
| Phagocytosis | Intraphagocytic Killing of S. aureus | Slight increase | Data not available |
Key Findings
Dirithromycin demonstrates a more pronounced effect on several neutrophil functions compared to this compound and its parent compound, erythromycin. Notably, dirithromycin is more potent in inducing degranulation of lysosomal enzymes and exhibits a higher intracellular accumulation within neutrophils. Both compounds appear to modulate the oxidative burst and chemotaxis. While direct comparative data on apoptosis and phagocytosis for this compound is limited, studies on erythromycin suggest that macrolides can influence these processes.
Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.
Neutrophil Degranulation Assay
This protocol is based on the quantification of released granular enzymes.
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Incubation: Isolated neutrophils are incubated with various concentrations of dirithromycin or this compound (or control vehicle) for specific time periods (e.g., 30 to 180 minutes) at 37°C.
-
Enzyme Quantification:
-
After incubation, the cell suspension is centrifuged to pellet the neutrophils.
-
The supernatant, containing the released enzymes, is collected.
-
The activity of lysozyme, β-glucuronidase, and lactoferrin in the supernatant is measured using specific enzymatic or immunological assays (e.g., ELISA).
-
The total enzyme content is determined by lysing an equivalent number of untreated neutrophils.
-
The percentage of enzyme release is calculated as (enzyme in supernatant / total enzyme content) x 100.
-
Neutrophil Oxidative Burst Assay (Superoxide Production)
This assay measures the production of superoxide anion (O₂⁻), a key component of the neutrophil oxidative burst.
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.
-
Incubation with Drugs: Neutrophils are pre-incubated with different concentrations of dirithromycin, this compound, or control vehicle.
-
Stimulation: The oxidative burst is triggered by adding a stimulant such as phorbol myristate acetate (PMA) or opsonized zymosan.
-
Superoxide Detection: Superoxide production is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c. The change in absorbance is monitored spectrophotometrically. Alternatively, flow cytometry with fluorescent probes like dihydrorhodamine 123 (DHR) can be used to measure the production of reactive oxygen species.
Neutrophil Apoptosis Assay
This protocol utilizes flow cytometry to quantify apoptotic cells.
-
Neutrophil Culture: Isolated neutrophils are cultured with dirithromycin, this compound, or control medium for a specified duration (e.g., 12-24 hours).
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI or 7-AAD is excluded by viable cells but penetrates late apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Early apoptotic cells are Annexin V positive and PI/7-AAD negative.
-
Late apoptotic/necrotic cells are positive for both Annexin V and PI/7-AAD.
-
Live cells are negative for both stains.
-
Neutrophil Chemotaxis Assay
The Boyden chamber assay is a common method to assess neutrophil migration.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., fMLP or IL-8) and the test compound (dirithromycin or this compound).
-
Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification of Migration: After a set time, the number of neutrophils that have migrated to the lower side of the membrane or into the lower chamber is quantified. This can be done by microscopy after fixing and staining the membrane, or by measuring a cellular component like ATP in the lower chamber.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by dirithromycin and this compound in neutrophils are not fully elucidated. However, research on the parent compound, erythromycin, provides insights into the potential mechanisms. Macrolides are known to accumulate within cells and may interfere with intracellular signaling cascades.
Erythromycin has been shown to upregulate the expression of Developmental Endothelial Locus-1 (DEL-1), a protein that inhibits neutrophil adhesion and recruitment. This effect is mediated through the activation of the Growth Hormone Secretagogue Receptor (GHSR), leading to the downstream activation of the JAK2/STAT and PI3K/AKT signaling pathways. Furthermore, macrolides may exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.
The pro-degranulation effect of dirithromycin and this compound is linked to their accumulation within neutrophil granules. The inhibition of the oxidative burst may be due to direct interference with the NADPH oxidase complex or upstream signaling molecules.
Caption: Experimental workflow for assessing neutrophil functions.
References
- 1. Effects of dirithromycin and this compound on human neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the in-vitro uptake, intraphagocytic biological activity and effects on neutrophil superoxide generation of dirithromycin compared with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of dirithromycin and this compound uptake by human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Erythromycylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of Erythromycylamine, a derivative of the macrolide antibiotic erythromycin. Adherence to these protocols is critical for regulatory compliance and responsible scientific practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][3]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids intermittently.[1]
-
Skin Contact: Take off contaminated clothing and wash the affected skin with soap and water.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water and seek medical advice if the person feels unwell.
Regulatory Framework
The disposal of chemical waste like this compound is governed by a hierarchy of regulations. While Erythromycin is not typically classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), state and local regulations may have more stringent requirements for pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
-
Waste Characterization and Segregation:
-
Confirm that the this compound waste is not mixed with any RCRA-listed hazardous chemicals.
-
Segregate this compound waste from other laboratory waste streams, such as general trash, sharps, or radioactive waste.
-
-
Containment and Labeling:
-
For solid this compound waste, use a designated, sealed, and properly labeled waste container.
-
For solutions containing this compound, use a sealed, leak-proof container.
-
The label should clearly state "this compound Waste" and include the approximate quantity.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Wear the appropriate PPE.
-
Contain the spill and collect the material.
-
Place the collected material into a suitable, closed container for disposal.
-
-
Final Disposal:
-
Do not dispose of this compound waste down the drain. Improper disposal can lead to the contamination of water systems and contribute to antibiotic resistance.
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Quantitative Data on Erythromycin Disposal and Environmental Impact
| Parameter | Value/Recommendation | Source |
| Regulatory Status | Not typically classified as RCRA hazardous waste. However, state and local regulations may vary. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory. | |
| Spill Cleanup | Decontaminate the spill site with a 10% caustic solution and ventilate the area. | |
| Final Disposal Method | Engage a licensed professional waste disposal service. Incineration is the suggested method. |
Experimental Protocols for Waste Treatment
While direct experimental protocols for this compound disposal are not detailed in the provided search results, several advanced methods for the removal of Erythromycin from wastewater are mentioned, which could be adapted for treating liquid waste streams in a laboratory setting before final disposal. These are generally large-scale processes and should be conducted by trained professionals.
-
Adsorption: This method uses materials like activated carbon or biochar to bind the antibiotic molecules, effectively removing them from the water.
-
Ozone Oxidation: Ozone, a powerful oxidizing agent, can break down erythromycin molecules into smaller, less harmful byproducts.
-
Combined Adsorption and Oxidation: Processes like the Nyex™ water treatment combine these two methods for efficient removal of erythromycin from water.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Immediate safety measures for handling this compound.
References
Personal protective equipment for handling Erythromycylamine
This guide provides crucial safety and logistical information for handling Erythromycylamine in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data for Erythromycin.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended to prevent eye contact.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling the substance.[1] |
| Protective Clothing | An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | In situations where exposure limits may be exceeded, ventilation is inadequate, or dust is generated, a NIOSH (US) or CEN (EU) approved full-face respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk. The following steps provide a clear operational workflow.
-
Preparation and Pre-Handling Checks:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3]
-
Inspect all PPE for integrity before use.
-
Locate and ensure accessibility of emergency equipment, such as eyewash stations and safety showers.
-
Review the specific experimental protocol and have all necessary materials ready to avoid interruptions.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on gloves, ensuring they cover the cuffs of the lab coat.
-
If required by your risk assessment, don a respirator.
-
-
Handling this compound:
-
Handle the compound in a designated area, away from incompatible materials like strong oxidizing agents.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools for transferring the substance to prevent spills.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate the work surface thoroughly.
-
Segregate waste into appropriate, clearly labeled containers.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.
-
-
Containment and Labeling:
-
Place solid waste into a designated, sealed, and clearly labeled waste container.
-
For solutions containing this compound, use a sealed, leak-proof container.
-
The label should clearly state "this compound Waste" and include hazard information.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not pour this compound waste down the drain.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
